Cyproheptadine Hydrochloride-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H22ClN |
|---|---|
分子量 |
326.9 g/mol |
IUPAC 名称 |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-1-(trideuteriomethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H/i1D3; |
InChI 键 |
ZPMVNZLARAEGHB-NIIDSAIPSA-N |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of Cyproheptadine (B85728) Hydrochloride-d3
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyproheptadine Hydrochloride-d3, an isotopically labeled version of the antihistamine and antiserotonergic agent, cyproheptadine. This guide is intended for researchers, scientists, and professionals in drug development who utilize Cyproheptadine-d3 as an internal standard in quantitative analyses or in metabolic studies.
This compound is primarily used as an internal standard for the quantification of cyproheptadine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled endogenous compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine hydrochloride | [1][2] |
| Synonyms | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine Hydrochloride-d3 | [2] |
| CAS Number | 2712455-05-3 (free base) | [1] |
| Molecular Formula | C₂₁H₁₈D₃N · HCl | [1][3][4] |
| Molecular Weight | 326.88 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [5] |
| Deuterated Forms | ≥99% (d₁-d₃) | [1] |
Solubility, Storage, and Stability
Proper solubility, storage, and stability are critical for maintaining the integrity of this compound for research purposes.
| Parameter | Details | Source |
| Solubility | Soluble in Methanol (B129727), Ethanol (B145695), DMSO, and Dimethylformamide (DMF). | [1][5] |
| Sparingly soluble in aqueous buffers. For maximum aqueous solubility, dissolve in ethanol first. | [5] | |
| Storage Temperature | -20°C | [1][4][5] |
| Shipping Temperature | Room temperature | [1][4] |
| Stability | ≥ 4 years (when stored at -20°C) | [1][5] |
Experimental Data and Protocols
Spectral Information
While specific spectra for the deuterated form are not widely published, the spectral characteristics of the non-deuterated form, Cyproheptadine Hydrochloride, provide a valuable reference.
-
UV/Vis Spectroscopy: In a methanol solution, Cyproheptadine exhibits maximum absorbance (λmax) at 225 nm and 287 nm.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum of cyproheptadine has been characterized, providing a fingerprint for its molecular structure.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra for Cyproheptadine Hydrochloride sesquihydrate are available and can be used as a reference, with the key difference in the d3-analog being the signal corresponding to the N-methyl group.[9]
-
Mass Spectrometry (MS): In LC-MS/MS analysis, the precursor ion for cyproheptadine is typically observed at m/z 288.2.[10][11] For Cyproheptadine-d3, this would be shifted to approximately m/z 291.2, reflecting the three deuterium atoms.
Synthesis Protocol
A general synthesis for Cyproheptadine Hydrochloride involves the dehydration of 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)-piperidine in the presence of an acid.[12][13] For the deuterated analog, a deuterated methylating agent would be used in an earlier step to introduce the trideuteriomethyl group onto the piperidine (B6355638) ring.
A representative final step is outlined below:
-
The precursor, 1-(methyl-d3)-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)-piperidine, is dissolved in an alcohol-water mixture.
-
Concentrated hydrochloric acid is added, and the mixture is heated to induce dehydration and ring contraction.
-
The solution is then cooled to allow for the crystallization of this compound.
-
The resulting solid is collected by filtration and dried.[13] Further purification can be achieved by recrystallization.[13]
Analytical Protocol: LC-MS/MS for Quantification
The following is a generalized protocol for the quantification of cyproheptadine in dietary supplements using Cyproheptadine-d3 as an internal standard.
-
Sample Preparation: The sample is extracted with methanol via sonication for approximately 30 minutes.[11] The extract is then centrifuged, and the supernatant is diluted for analysis.
-
Chromatography: Separation is achieved on a C18 column using a gradient mobile phase of acetonitrile (B52724) and water, both containing 0.1% formic acid.[11]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[11]
Caption: A generalized workflow for the analysis of cyproheptadine using LC-MS/MS.
Biological Activity and Signaling Pathways
Cyproheptadine is a first-generation antihistamine with additional anticholinergic and antiserotonergic properties.[1][12] It acts as a potent antagonist at several receptor sites.
-
Histamine (B1213489) H₁ Receptor: It competitively blocks histamine H₁ receptors, alleviating allergic symptoms such as rhinitis, conjunctivitis, and urticaria.[1][14]
-
Serotonin (B10506) 5-HT₂ Receptors: Its antagonism of 5-HT₂ receptors contributes to its use in managing conditions like vascular headaches and stimulating appetite.[1][15][16] The anti-serotonergic effect is also the basis for its off-label use in treating serotonin syndrome.[16][17]
-
Muscarinic Receptors: It exhibits anticholinergic activity by blocking muscarinic receptors.[1]
-
SET7/9 Inhibition: Cyproheptadine has been identified as an inhibitor of the lysine (B10760008) methyltransferase SET7/9 with an IC₅₀ of 1 µM.[1] This action leads to a decrease in the expression of estrogen receptor α (ERα) in certain cancer cell lines.[1]
Caption: Cyproheptadine's antagonistic and inhibitory effects on key signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C21H22ClN | CID 91971787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR and FT-Raman spectra, molecular structure and first-order molecular hyperpolarizabilities of a potential antihistaminic drug, cyproheptadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyproheptadine [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
- 11. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 12. CYPROHEPTADINE HYDROCHLORIDE | 969-33-5 [chemicalbook.com]
- 13. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 14. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Synthesis and Characterization of Cyproheptadine Hydrochloride-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cyproheptadine (B85728) Hydrochloride-d3, a deuterated analog of the antihistamine and antiserotonergic agent, cyproheptadine. This isotopically labeled compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of cyproheptadine in biological matrices through mass spectrometry-based methods.[1]
Introduction
Cyproheptadine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine, is a first-generation antihistamine with additional anticholinergic and antiserotonin properties.[2][3] It is clinically used for the treatment of allergic reactions, urticaria, and to stimulate appetite.[2][3] The deuterated analog, Cyproheptadine-d3, is specifically labeled with three deuterium (B1214612) atoms on the N-methyl group. This stable isotope labeling results in a molecule with a molecular weight that is three mass units greater than the parent compound, making it an ideal internal standard for quantitative bioanalytical assays.
Synthesis of Cyproheptadine Hydrochloride-d3
The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles. The most logical approach involves a two-step process starting from the commercially available, non-deuterated Cyproheptadine Hydrochloride:
-
N-Demethylation of Cyproheptadine: The first step is the removal of the N-methyl group from cyproheptadine to yield the secondary amine precursor, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine, also known as norcyproheptadine.
-
N-Trideuteriomethylation of Norcyproheptadine: The second step involves the alkylation of the resulting piperidine (B6355638) nitrogen with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), to introduce the trideuteriomethyl group.
Experimental Protocols
Step 1: N-Demethylation of Cyproheptadine to Norcyproheptadine
A common method for the N-demethylation of tertiary amines like cyproheptadine is the von Braun reaction or the use of chloroformates. Below is a representative protocol using 1-chloroethyl chloroformate.
-
Reagents:
-
Cyproheptadine Hydrochloride
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
-
Procedure:
-
Cyproheptadine hydrochloride is first converted to the free base by treatment with a suitable base like sodium bicarbonate.
-
The free base is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C, and 1-chloroethyl chloroformate is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in anhydrous methanol and heated to reflux for 1-2 hours to cleave the carbamate (B1207046) intermediate.
-
After cooling, the solvent is evaporated, and the residue is partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude norcyproheptadine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Step 2: N-Trideuteriomethylation of Norcyproheptadine
The introduction of the trideuteriomethyl group is achieved by alkylating the secondary amine, norcyproheptadine, with iodomethane-d3.
-
Reagents:
-
Norcyproheptadine
-
Iodomethane-d3 (CD₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (B52724) or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Norcyproheptadine is dissolved in anhydrous acetonitrile or DMF in a reaction vessel.
-
An excess of a mild base, such as potassium carbonate, is added to the solution.
-
Iodomethane-d3 is added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or gently heated to 40-50 °C to expedite the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude Cyproheptadine-d3.
-
The final product is purified by column chromatography and can be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and determine the position and extent of deuterium incorporation.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of Cyproheptadine-d3 is expected to be very similar to that of unlabeled cyproheptadine, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the structure. The chemical shifts for the non-deuterated compound in DMSO-d6 are a good reference.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also be similar to the unlabeled compound. The carbon of the N-methyl group will show a characteristic multiplet due to coupling with deuterium, and its chemical shift may be slightly altered.
Table 1: Predicted ¹H NMR Spectral Data for Cyproheptadine-d3 Hydrochloride (in DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.5-11.5 | br s | NH⁺ |
| 7.3-7.5 | m | 8H, Aromatic protons |
| 6.9 | s | 2H, =CH |
| 2.8-3.5 | m | 4H, Piperidine protons |
| 2.2-2.5 | m | 4H, Piperidine protons |
| Absent | - | N-CD₃ |
Note: The signal for the N-CH₃ protons, typically observed as a singlet around 2.7 ppm in the non-deuterated compound, will be absent in the ¹H NMR spectrum of Cyproheptadine-d3.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of Cyproheptadine-d3 and assessing its isotopic purity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The expected monoisotopic mass for the free base of Cyproheptadine-d3 (C₂₁H₁₈D₃N) is approximately 290.20.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis is used to study the fragmentation pattern of the molecule. The fragmentation of Cyproheptadine-d3 will be similar to that of the unlabeled compound, but fragments containing the trideuteriomethyl group will have a mass shift of +3 m/z units.
Table 2: Predicted Mass Spectrometry Data for Cyproheptadine-d3
| Parameter | Cyproheptadine | Cyproheptadine-d3 |
| Molecular Formula (Free Base) | C₂₁H₂₁N | C₂₁H₁₈D₃N |
| Molecular Weight (Free Base) | 287.4 g/mol | 290.4 g/mol |
| [M+H]⁺ (Monoisotopic) | 288.1750 | 291.1938 |
| Key Fragment Ions (m/z) | 215, 191, 96 | 215, 191, 99 |
Note: The fragment at m/z 96 in cyproheptadine corresponds to the N-methylpiperidine fragment. In Cyproheptadine-d3, this fragment is expected to shift to m/z 99.
Characterization Workflow Diagram
Caption: Workflow for the characterization of Cyproheptadine-d3 HCl.
Conclusion
The synthesis and characterization of this compound are crucial for its application as a reliable internal standard in bioanalytical methods. The proposed synthetic route via N-demethylation followed by N-trideuteriomethylation offers a straightforward approach to obtaining this labeled compound. Thorough characterization using NMR and mass spectrometry is essential to confirm the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for quantitative analysis. This guide provides a foundational understanding for researchers and professionals involved in the development and application of deuterated pharmaceutical standards.
References
The Gold Standard: A Technical Guide to Deuterium-Labeled Cyproheptadine Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the precision and accuracy of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the cornerstone for the quantification of small molecules in complex biological matrices. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of an appropriate internal standard (IS) to ensure data integrity. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, and specifically deuterium-labeled compounds, are considered the gold standard.[1]
This technical guide provides an in-depth overview of the core principles, experimental protocols, and data presentation related to the use of deuterium-labeled cyproheptadine (B85728) as an internal standard in bioanalytical workflows. Cyproheptadine, a first-generation antihistamine with antiserotonergic properties, is utilized in treating allergic reactions and has off-label applications.[1][2] Accurate quantification of cyproheptadine is crucial for understanding its pharmacokinetics and clinical efficacy.
The Rationale for Deuterium-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample extraction, ionization, and fragmentation, differing only in mass. This allows for the correction of variations throughout the analytical process.[3] While structural analogs can be used, they may have different extraction recoveries and ionization efficiencies, leading to less accurate quantification.[4]
Deuterium-labeled internal standards, such as cyproheptadine-d3 (B12298590) or cyproheptadine-d10, are chemically identical to the unlabeled analyte. The incorporation of deuterium (B1214612) atoms results in a mass shift that is readily detectable by a mass spectrometer, without significantly altering the molecule's physicochemical properties. This ensures that the internal standard and the analyte behave almost identically during the entire analytical procedure, providing the most accurate and precise quantification.
Data Presentation: Performance Characteristics
The use of a deuterium-labeled internal standard significantly enhances the performance of a bioanalytical method. The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of cyproheptadine using a deuterium-labeled internal standard.
Table 1: Method Validation Summary for Cyproheptadine Quantification
| Parameter | Acceptance Criteria | Typical Performance with Deuterium-Labeled IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect (% CV) | ≤ 15% | < 10% |
| Extraction Recovery (%) | Consistent and reproducible | > 85% |
Table 2: Mass Spectrometric Parameters for Cyproheptadine and Deuterium-Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyproheptadine | 288.2 | 96.1 | 35 |
| Cyproheptadine-d3 (hypothetical) | 291.2 | 96.1 or other stable fragment | 35 |
| Cyproheptadine-d10 (hypothetical) | 298.2 | 96.1 or other stable fragment | 35 |
Experimental Protocols
Synthesis of Deuterium-Labeled Cyproheptadine (Illustrative Example)
While various synthetic routes exist for cyproheptadine and its derivatives, a common approach for introducing deuterium labels is through the use of deuterated reagents.[5][6] The following is a conceptual protocol for the synthesis of a deuterated cyproheptadine analog.
Objective: To synthesize Cyproheptadine-d3 by incorporating three deuterium atoms on the N-methyl group.
Materials:
-
Nor-cyproheptadine (4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine)
-
Deutero-methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of nor-cyproheptadine in anhydrous acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add deutero-methyl iodide (CD₃I) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Cyproheptadine-d3.
Isotopic Purity Analysis: The isotopic purity of the synthesized deuterium-labeled cyproheptadine should be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the degree and position of deuterium incorporation.
Bioanalytical Method for Cyproheptadine Quantification using Deuterium-Labeled Internal Standard
This protocol outlines a typical LC-MS/MS method for the quantification of cyproheptadine in human plasma.
1. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working solution of deuterium-labeled cyproheptadine internal standard (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation and elution of cyproheptadine.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
Integrate the peak areas of the analyte (cyproheptadine) and the internal standard (deuterium-labeled cyproheptadine).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of cyproheptadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Bioanalytical Workflow for Cyproheptadine Quantification.
Cyproheptadine's Antagonistic Signaling Pathways.
Conclusion
The use of deuterium-labeled cyproheptadine as an internal standard is a critical component of robust and reliable bioanalytical methods for the quantification of this compound in biological matrices. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures accurate correction for experimental variability, leading to high-quality pharmacokinetic and drug metabolism data. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals in the implementation of this gold-standard approach.
References
- 1. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
In Vitro Mechanism of Action of Cyproheptadine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728), a first-generation antihistamine, is a pharmacologically complex agent with a broad spectrum of in vitro activities. Its deuterated analog, Cyproheptadine-d3, is primarily utilized in pharmacokinetic and metabolic studies as a stable-labeled internal standard. The substitution of hydrogen with deuterium (B1214612) atoms does not alter the fundamental pharmacological properties of the molecule. Therefore, this guide details the in vitro mechanism of action of cyproheptadine as a direct surrogate for Cyproheptadine-d3.
This document provides a comprehensive overview of the principal in vitro mechanisms of cyproheptadine, focusing on its interactions with various receptors and enzymes. Quantitative binding and functional data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed experimental protocols are also provided for key assays.
Core Mechanisms of Action
Cyproheptadine's diverse pharmacological profile stems from its ability to act as a potent antagonist at multiple receptor sites, as well as its inhibitory effects on specific enzymes and ion channels. The primary mechanisms of action explored in this guide are:
-
Serotonin (B10506) (5-HT) Receptor Antagonism
-
Histamine (B1213489) H1 Receptor Antagonism
-
Muscarinic Receptor Antagonism
-
Dopamine Receptor Antagonism
-
Calcium Channel Blockade
-
Inhibition of SETD7 Methyltransferase
Serotonin (5-HT) Receptor Antagonism
Cyproheptadine is a potent antagonist of the 5-HT2 family of serotonin receptors, which are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).
Quantitative Data: Serotonin Receptor Binding Affinities
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT2A | Human | Binding | Ki | 1-3 | [1] |
| 5-HT2A | Rat | Binding | pKi | 8.80 (Ki ≈ 1.58) | [2] |
| 5-HT2B | Rat | Functional | pA2 | 9.14 (IC50 ≈ 0.72) | [2] |
| 5-HT2C | Pig | Binding | pKi | 8.71 (Ki ≈ 1.95) | [2] |
Signaling Pathway
The antagonism of 5-HT2A receptors by cyproheptadine inhibits the serotonin-induced activation of the Gq/11 pathway. This, in turn, prevents the activation of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling cascade, including calcium mobilization and protein kinase C (PKC) activation, is attenuated.[3][4]
Experimental Protocol: 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of cyproheptadine for the 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific binding control: Mianserin or another unlabeled 5-HT2A antagonist.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Cyproheptadine stock solution.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of cyproheptadine.
-
In a 96-well plate, combine the cell membranes, [3H]-Ketanserin, and either buffer (for total binding), non-specific binding control, or cyproheptadine at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of cyproheptadine.
-
Determine the IC50 value (the concentration of cyproheptadine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Antagonism
Cyproheptadine is a potent inverse agonist of the histamine H1 receptor, which is also a Gq/11-coupled GPCR.
Quantitative Data: Histamine H1 Receptor Binding Affinity
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| H1 | Not Specified | Binding | KD | 912 | [5][6] |
Signaling Pathway
Similar to its action on 5-HT2A receptors, cyproheptadine's antagonism of H1 receptors blocks the histamine-induced activation of the Gq/11-PLC-IP3/DAG pathway, thereby preventing the downstream effects of histamine, such as increased vascular permeability and smooth muscle contraction.
Experimental Protocol: Histamine H1 Receptor Functional Assay (Calcium Flux)
Objective: To determine the functional antagonistic activity of cyproheptadine at the H1 receptor.
Materials:
-
A cell line stably expressing the human H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine stock solution (agonist).
-
Cyproheptadine stock solution (antagonist).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of cyproheptadine to the wells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Inject a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
Determine the inhibitory effect of cyproheptadine on the histamine-induced calcium flux.
-
Calculate the IC50 value for cyproheptadine's antagonism.
Muscarinic Receptor Antagonism
Cyproheptadine exhibits high affinity for muscarinic acetylcholine (B1216132) receptors but does not show significant selectivity among the M1, M2, and M3 subtypes.[7][8]
Quantitative Data: Muscarinic Receptor Affinities
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| M1, M2, M3 | Rabbit, Guinea Pig | Functional | pA2 | 7.99-8.02 | [7] |
| M1, M2, M3 | Not Specified | Functional | pA2 | 7.99-8.08 | [8] |
Experimental Workflow: Functional Assay for Muscarinic Antagonism
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antidepressant 5-HT2A receptor antagonists pizotifen and cyproheptadine inhibit serotonin-enhanced platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Interactions between histamine H>1> receptor and its antagonists by using cell membrane chromatography method - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 7. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Cyproheptadine-d3
An In-depth Technical Guide on the Core Physical and Chemical Properties of Cyproheptadine-d3
Introduction
Cyproheptadine-d3 is the deuterium-labeled analog of Cyproheptadine, a first-generation antihistamine that also exhibits potent antiserotonergic and anticholinergic activities.[1][2] The incorporation of three deuterium (B1214612) atoms on the N-methyl group creates a stable, heavier isotope version of the parent compound. This modification makes Cyproheptadine-d3 an invaluable tool in analytical and pharmacokinetic research, where it is primarily utilized as an internal standard for the precise quantification of Cyproheptadine in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[1][3] Its pharmacological activity is considered identical to that of Cyproheptadine. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key signaling pathways associated with Cyproheptadine-d3.
Physical and Chemical Properties
Table 1: Core Properties of Cyproheptadine-d3
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine | [1][3] |
| Synonyms | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine | [1][4] |
| CAS Number | 2712455-05-3 | [1][5][6] |
| Molecular Formula | C₂₁H₁₈D₃N | [1][3][5] |
| Formula Weight | 290.4 g/mol | [1][3][5] |
| Formulation | A solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Solubility | Soluble in Methanol (B129727) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years |[1] |
Table 2: Properties of Parent Compound (Cyproheptadine) and its Hydrochloride Salt for Reference
| Property | Cyproheptadine | Cyproheptadine Hydrochloride | Source(s) |
|---|---|---|---|
| CAS Number | 129-03-3 | 969-33-5 | [7][8] |
| Molecular Formula | C₂₁H₂₁N | C₂₁H₂₂ClN | [2][7] |
| Molecular Weight | 287.4 g/mol | 323.9 g/mol | [2][7] |
| Melting Point | 112.3-113.3 °C | 165 °C (decomposes) | [2][9][10] |
| Boiling Point | ~419.7 °C (estimate) | ~440.1 °C (estimate) | [11][12] |
| Solubility | Insoluble in ether | Soluble in water, methanol, chloroform; sparingly in ethanol; practically insoluble in ether. |[2][13][14] |
Experimental Protocols
The methodologies for the synthesis and analysis of Cyproheptadine-d3 are analogous to those established for the non-labeled compound.
General Synthesis Protocol
The synthesis of Cyproheptadine-d3 typically involves the introduction of a deuterated methyl group onto the piperidine (B6355638) nitrogen of a suitable precursor. A common synthetic strategy for the parent compound, which can be adapted, involves a Grignard reaction followed by dehydration. For the deuterated analog, a deuterated Grignard reagent or another deuterated methylating agent would be used in the final N-alkylation step.
A plausible synthetic route is as follows:
-
Precursor Synthesis: Synthesis of the core structure, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine, from a suitable starting material like 5-dibenzosuberenone.
-
N-methylation (Deuteration): The piperidine precursor is reacted with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).
-
Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is dried and the solvent evaporated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure Cyproheptadine-d3.
Caption: General workflow for the synthesis of Cyproheptadine-d3.
Analytical Protocols
As an internal standard, Cyproheptadine-d3 is central to quantitative bioanalytical methods. HPLC coupled with mass spectrometry is the predominant technique.
Representative HPLC Method for Quantification in Plasma: [15]
-
Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
-
Column: Hypersil BDS C18 column (250×4.6 mm, 5 µm particle size) is commonly used.[15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add a known concentration of the internal standard (Cyproheptadine-d3).
-
Add 1 mL of ammonium (B1175870) formate (B1220265) buffer and 500 µL of n-hexane.[15]
-
Vortex the mixture for 15 minutes, followed by centrifugation at 5000 rpm for 15 minutes.[15]
-
The upper organic layer is transferred, evaporated to dryness, and the residue is reconstituted in methanol for injection.[15]
-
-
Mobile Phase: A gradient or isocratic mixture, such as acetonitrile, methanol, and 20 mM ammonium formate buffer.[15]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Detection: UV detection at 224 nm or, more commonly, tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[15] In MS/MS, specific parent-daughter ion transitions for both Cyproheptadine and Cyproheptadine-d3 are monitored.
Caption: Typical workflow for analyzing Cyproheptadine using its deuterated analog.
Signaling Pathways and Mechanism of Action
The pharmacological effects of Cyproheptadine are exerted through its interaction with multiple receptor systems. As its deuterated analog, Cyproheptadine-d3 is expected to follow the same pathways.
-
Histamine (B1213489) H1 Receptor Antagonism: Cyproheptadine is a potent inverse agonist at H1 receptors. By competitively blocking the binding of histamine to these receptors on endothelial cells and smooth muscle cells, it prevents the classic allergic responses, such as vasodilation, increased capillary permeability, and smooth muscle contraction (e.g., in the bronchi).[1] This action underlies its use in treating allergic conditions like rhinitis and urticaria.[1]
-
Serotonin (B10506) 5-HT₂ Receptor Antagonism: The compound is also a strong antagonist of serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸).[16] This antiserotonergic activity is thought to be responsible for its effectiveness in managing serotonin syndrome and stimulating appetite.[2][7]
-
Other Activities: At higher concentrations, Cyproheptadine also demonstrates anticholinergic (muscarinic receptor antagonism) and weak antidopaminergic activities.[16] More recently, it was identified as an inhibitor of the lysine (B10760008) methyltransferase SET7/9, which may have implications for its effects on gene expression.[1]
Caption: Cyproheptadine-d3 blocks histamine H1 and serotonin 5-HT2A receptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Cyproheptadine-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. immunomart.com [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Cyproheptadine [drugfuture.com]
- 10. Cyproheptadine Hydrochloride Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. 129-03-3 CAS MSDS (Cyproheptadine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. apps.medicines.org.au [apps.medicines.org.au]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Cyproheptadine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Cyproheptadine Hydrochloride-d3 for Researchers and Drug Development Professionals
An essential resource for scientists utilizing Cyproheptadine (B85728) Hydrochloride-d3, this guide provides comprehensive details on its commercial availability, synthesis, analytical methodologies, and relevant biological pathways.
Commercial Availability
Cyproheptadine Hydrochloride-d3 is a deuterated analog of Cyproheptadine Hydrochloride, primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision. Several chemical suppliers offer this compound for research purposes. The following table summarizes the currently available commercial options.
| Supplier | Catalog Number | Product Name | Purity | Available Quantities | Price (USD) |
| Cayman Chemical | 37766 | Cyproheptadine (hydrochloride hydrate)-d3 | ≥98% | 1 mg, 5 mg | $359 (1 mg) |
| Simson Pharma | C140008 | Cyproheptadine-D3 | Not specified | Inquire | Inquire |
| Toronto Research Chemicals (TRC) | C989206 | Cyproheptadine-13C-d3 Hydrochloride | Not specified | Custom Synthesis | Inquire |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Synthesis of this compound
Synthesis of a Key Intermediate: 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine
A common precursor for the synthesis is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. This intermediate can be synthesized via a Grignard reaction between 1-methyl-4-chloropiperidine and 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), followed by dehydration.[1]
N-demethylation and Deuteromethylation
The non-deuterated 1-methyl group can be removed to yield the secondary amine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine.[2] This is a critical step to allow for the introduction of the deuterated methyl group.
The final step involves the N-alkylation of the secondary amine with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated methyl triflate (CD₃SO₃CF₃), in the presence of a suitable base.
Biological Activity and Signaling Pathways
Cyproheptadine is a first-generation antihistamine with additional anticholinergic and antiserotonergic properties.[3] It acts as a potent antagonist at histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors.[3] Its mechanism of action involves competitive inhibition of histamine and serotonin at their respective receptor sites.
Histamine H1 Receptor Antagonism
As an H1 antagonist, cyproheptadine blocks the effects of histamine, a key mediator in allergic reactions. This action alleviates symptoms such as sneezing, runny nose, and itching.
Serotonin 5-HT2A Receptor Antagonism
Cyproheptadine's antagonism of 5-HT2A receptors contributes to its various pharmacological effects, including appetite stimulation and its use in the management of serotonin syndrome.
Experimental Protocols: Quantification of Cyproheptadine in Plasma using this compound
The following is a representative experimental protocol for the quantification of cyproheptadine in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is based on established methods and should be optimized for specific instrumentation and laboratory conditions.[4][5]
Materials and Reagents
-
Cyproheptadine Hydrochloride
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Human plasma
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of plasma, add a known concentration of this compound solution. For calibration standards and quality control samples, also add the appropriate concentration of Cyproheptadine Hydrochloride.
-
Protein Precipitation: Add 3 mL of acetonitrile to the plasma sample. Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[6]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cyproheptadine: Precursor ion (m/z) → Product ion (m/z)
-
Cyproheptadine-d3: Precursor ion (m/z) → Product ion (m/z) (Specific m/z transitions should be determined by direct infusion of the analytes into the mass spectrometer).
-
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Calcitonin Salmon Impurity 8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Cyproheptadine-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical chemistry and pharmacology of Cyproheptadine-d3, a deuterated analog of the first-generation antihistamine and serotonin (B10506) antagonist, cyproheptadine (B85728). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing Cyproheptadine-d3 as an internal standard or in other research applications.
Certificate of Analysis: Quantitative Data
The following tables summarize the key quantitative data for a typical batch of Cyproheptadine-d3, as would be presented in a Certificate of Analysis (CoA).
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Formal Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine |
| CAS Number | 2712455-05-3[1] |
| Molecular Formula | C₂₁H₁₈D₃N[1] |
| Formula Weight | 290.4 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in Methanol[1] |
Table 2: Quality Control and Purity
| Test | Method | Specification |
| Purity (Deuterated Forms) | Mass Spectrometry | ≥99% (d₁-d₃)[1] |
| Purity (Chemical) | HPLC | >98.0% |
| Identity | ¹H-NMR | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quality control of Cyproheptadine-d3 are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of Cyproheptadine-d3 by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: A stainless steel column (4.6 mm x 15 cm) packed with octadecylsilanized silica (B1680970) gel (5 µm particle diameter).
-
Mobile Phase: A filtered and degassed mixture of water, acetonitrile, methanol, and methanesulfonic acid (520:240:240:1).
-
Flow Rate: Adjusted to achieve a retention time for cyproheptadine of approximately 5 minutes.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 285 nm.
-
Injection Volume: 50 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh about 22 mg of Cyproheptadine Hydrochloride Reference Standard (RS), previously dried, and dissolve in the mobile phase to make exactly 100 mL. Pipette 2 mL of this solution and dilute with the mobile phase to a final volume of 100 mL.
-
Sample Solution Preparation: Prepare a sample solution of Cyproheptadine-d3 in the mobile phase at a concentration similar to the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the cyproheptadine peak in the standard chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Quantification
Objective: To confirm the identity of Cyproheptadine-d3 and quantify it, often in biological matrices, using a highly sensitive and specific method.
Instrumentation:
-
Liquid chromatography system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient mobile phase consisting of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyproheptadine: m/z 288.2 → 191.1 (quantifier) and 288.2 → 96.0 (qualifier).
-
Cyproheptadine-d3 (Internal Standard): Specific transitions would be determined based on the mass shift due to deuterium (B1214612) labeling (e.g., m/z 291.2 → appropriate fragments).
-
Procedure:
-
Sample Preparation: For quantification in biological samples (e.g., plasma), a liquid-liquid extraction or solid-phase extraction is typically performed. For identity confirmation of the neat material, a dilute solution in a suitable solvent (e.g., methanol) is prepared.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Data Analysis: Confirm the identity of Cyproheptadine-d3 by the presence of the correct precursor and product ions at the expected retention time. For quantification, a calibration curve is generated using known concentrations of the analyte and internal standard.
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
Objective: To confirm the chemical structure of Cyproheptadine-d3 by analyzing the magnetic properties of its atomic nuclei.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Acquire the ¹H-NMR spectrum of the sample.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and determine their chemical shifts and coupling constants.
-
Compare the obtained spectrum with the expected spectrum for the Cyproheptadine-d3 structure. The absence or significant reduction of the signal corresponding to the N-methyl protons and the presence of other characteristic peaks will confirm the structure and the location of the deuterium label.
Mandatory Visualizations
Analytical Workflow for Certificate of Analysis
Caption: Analytical workflow for the generation of a Cyproheptadine-d3 Certificate of Analysis.
Signaling Pathways of Cyproheptadine
Caption: Known signaling pathways and receptor targets of Cyproheptadine.
References
Stability and storage conditions for Cyproheptadine-d3
An In-depth Technical Guide to the Stability and Storage of Cyproheptadine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyproheptadine-d3. Cyproheptadine-d3, a deuterated analog of Cyproheptadine (B85728), is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability profile is critical for ensuring the accuracy and reliability of analytical data. This document synthesizes available information on the stability of Cyproheptadine and its deuterated form, outlines experimental protocols for stability assessment, and presents relevant metabolic pathways.
Introduction to Cyproheptadine-d3
Cyproheptadine is a first-generation antihistamine that also exhibits anticholinergic and antiserotonergic properties.[1] Its deuterated isotopologue, Cyproheptadine-d3, is a stable, non-radioactive compound where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Cyproheptadine in biological matrices.[2][3]
The primary advantage of using deuterated standards lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. This enhanced stability is a desirable characteristic for an internal standard.
Physicochemical Properties and Storage Recommendations
Proper storage is paramount to maintaining the integrity of Cyproheptadine-d3. The following tables summarize its key properties and recommended storage conditions based on available data sheets and certificates of analysis for both the deuterated and non-deuterated forms.
Table 1: Physicochemical Properties of Cyproheptadine-d3
| Property | Value | Reference |
| Chemical Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine | [2] |
| CAS Number | 2712455-05-3 | [2] |
| Molecular Formula | C₂₁H₁₈D₃N | [2] |
| Formula Weight | 290.4 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| Physical Form | Solid | [2] |
| Solubility | Soluble in Methanol | [2] |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration | Recommendation | Reference |
| Solid | Room Temperature (in a well-closed container) | Up to 6 months | Store in a tightly sealed vial to prevent moisture absorption. | [4] |
| Solution | -20°C or below (aliquoted) | Up to 1 month | Prepare stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store in tightly sealed vials. | [4][5] |
| Aqueous Oral Solution (HCl salt) | Room Temperature (in amber glass bottles) | At least 180 days | Protect from light. The pH of the solution should be maintained around 3.7 for optimal stability. | [6] |
Stability Profile and Degradation Pathways
Forced degradation studies performed on Cyproheptadine hydrochloride provide valuable insights into the potential degradation pathways for Cyproheptadine-d3. These studies are crucial for developing stability-indicating analytical methods.
Table 3: Summary of Forced Degradation Studies on Cyproheptadine HCl
| Condition | Observations | Major Degradation Products | Reference |
| Acidic | Degradation observed. | Not explicitly identified in the provided search results. | [7][8] |
| Alkaline | Degradation observed. | Not explicitly identified in the provided search results. | [7][8] |
| Oxidative | Significant degradation. Follows apparent first-order kinetics. | 10,11-dihydroxy-dibenzosuberone | [9][10] |
| Photolytic (UV light) | Degradation observed. | Not explicitly identified in the provided search results. | [7][8] |
| Thermal (40°C) | Increased degradation rate compared to room temperature. | Not specified. | [6] |
Due to the kinetic isotope effect, Cyproheptadine-d3 is expected to be more resistant to degradation, particularly metabolic degradation, compared to Cyproheptadine. However, it is likely susceptible to the same chemical degradation pathways under harsh conditions.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is essential for accurately determining the stability of Cyproheptadine-d3. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly employed technique.
Stability-Indicating HPLC Method
The following protocol is a composite based on several published methods for Cyproheptadine HCl and can be adapted for Cyproheptadine-d3.
Table 4: Example HPLC Method Parameters
| Parameter | Specification | Reference | | :--- | :--- | | Column | C8 or C18 (e.g., Shimadzu VP-ODS, 150 mm x 4.6 mm, 5 µm) |[7][8][9] | | Mobile Phase | Isocratic elution with a mixture of a buffer and an organic solvent. Examples:- 0.05 M KH₂PO₄ buffer:Methanol (35:65, v/v), pH 4.5- 0.02 M Phosphate buffer:Methanol (35:65, v/v), pH 4.5 |[7][8][9] | | Flow Rate | 1.0 - 2.0 mL/min |[7][8][9] | | Detection | UV at 245 nm or 285 nmFluorescence (Excitation: 280 nm, Emission: 410 nm) |[7][8][9][11] | | Injection Volume | 20 µL |[11] | | Internal Standard | Xipamide (for non-MS detection) |[7][8] |
Forced Degradation Study Protocol
To assess the intrinsic stability of Cyproheptadine-d3, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of Cyproheptadine-d3.
Metabolic and Signaling Pathways
Understanding the metabolic fate and mechanism of action of Cyproheptadine provides context for its use and the significance of its deuterated analog.
Metabolic Pathway of Cyproheptadine
Cyproheptadine is extensively metabolized in the liver. The primary metabolic pathways include N-demethylation, aromatic hydroxylation, and epoxidation, followed by glucuronide conjugation.[12][13]
Metabolic Pathway of Cyproheptadine
Caption: Simplified metabolic pathway of Cyproheptadine.
Signaling Pathways
Cyproheptadine acts as an antagonist at multiple receptor sites.
Signaling Pathway Antagonism by Cyproheptadine
Caption: Receptor antagonism by Cyproheptadine.
Conclusion
Cyproheptadine-d3 is a chemically stable molecule, particularly in its solid form when stored under appropriate conditions. As a deuterated compound, it is expected to exhibit greater metabolic stability than its non-deuterated counterpart. For analytical purposes, solutions of Cyproheptadine-d3 should be stored at low temperatures and protected from light to minimize degradation. The development and validation of a stability-indicating HPLC method are crucial for any long-term studies involving this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with Cyproheptadine-d3, ensuring the integrity and reliability of their experimental results.
References
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iiste.org [iiste.org]
- 12. Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Cyproheptadine Hydrochloride-d3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safety, handling, and mechanistic aspects of Cyproheptadine Hydrochloride-d3. This deuterated analog of Cyproheptadine Hydrochloride is primarily utilized as an internal standard for its quantification in various analytical methods, such as GC- or LC-MS.[1]
Chemical and Physical Properties
This compound is a deuterated form of Cyproheptadine Hydrochloride, a white to slightly yellowish crystalline solid.[2][3] The physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁D₃H₁₈N · HCl | [4] |
| Molecular Weight | 326.88 g/mol | [4] |
| IUPAC Name | 4-(dibenzo[1,2-a:2',1'-d][1]annulen-11-ylidene)-1-(trideuteriomethyl)piperidine;hydrochloride | [4] |
| CAS Number | 2712455-05-3 (for Cyproheptadine-d3) | [1] |
| Melting Point | 165 °C (decomposes) (for sesquihydrate) | |
| Solubility | Soluble in water (~4 mg/mL), freely soluble in methanol, sparingly soluble in ethanol, soluble in chloroform, and practically insoluble in ether. | [2][3] |
| Appearance | White to slightly yellow, odorless, crystalline powder. | [5] |
Safety and Handling
Cyproheptadine Hydrochloride is considered a hazardous substance.[5] The deuterated form should be handled with the same precautions.
Hazard Identification
-
Acute Toxicity: Toxic if swallowed.[6]
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye damage.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[6]
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[5]
-
Use in a well-ventilated area.[5]
-
Wear protective clothing, gloves, and eye/face protection.[5]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and skin thoroughly after handling.
Storage:
-
Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[5]
-
Store away from incompatible materials such as oxidizing agents.[5]
-
Protect containers from physical damage.[5]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
Toxicological Data
The toxicological data for Cyproheptadine Hydrochloride is presented below. It is important to handle the deuterated form with the same level of caution.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 295 mg/kg |
| LD50 | Mouse | Oral | 123 mg/kg |
| LD50 | Rat | Intraperitoneal | 52.4 mg/kg |
Mechanism of Action and Signaling Pathways
Cyproheptadine is a first-generation antihistamine with antiserotonergic, anticholinergic, and sedative effects.[2][3][9] It acts as a potent competitive antagonist at histamine (B1213489) H1 receptors and serotonin (B10506) (5-HT) receptors, particularly 5-HT2A and 5-HT2C receptors.[9][10][11] This antagonism at receptor sites prevents the downstream signaling of histamine and serotonin.[2][10][11]
The diagrams below illustrate the primary signaling pathways affected by Cyproheptadine.
Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway by Cyproheptadine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apps.medicines.org.au [apps.medicines.org.au]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyproheptadine Hydrochloride-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyproheptadine (B85728) Hydrochloride-d3 as an internal standard in pharmacokinetic studies of cyproheptadine. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cyproheptadine in biological matrices.
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin (B10506) antagonist used to treat allergic reactions and stimulate appetite. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Cyproheptadine Hydrochloride-d3, is the gold standard in quantitative bioanalysis using mass spectrometry. It mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thereby enhancing the accuracy, precision, and robustness of the analytical method.
Core Application: Internal Standard in LC-MS/MS Bioanalysis
Cyproheptadine-d3 serves as an ideal internal standard (IS) for the quantification of cyproheptadine in biological samples for several reasons:
-
Similar Physicochemical Properties: Being a deuterated analog, it shares almost identical chemical and physical properties with the unlabeled cyproheptadine, ensuring it behaves similarly during extraction and chromatographic separation.
-
Mass Differentiation: The mass difference of 3 Da allows for distinct detection by the mass spectrometer, preventing interference with the analyte signal.
-
Co-elution: It co-elutes with the analyte, providing the most effective compensation for matrix effects and fluctuations in instrument response.
Experimental Protocols
Protocol 1: Pharmacokinetic Study in a Rodent Model (Rat)
This protocol outlines a typical pharmacokinetic study design in rats to determine the plasma concentration-time profile of cyproheptadine following oral administration.
Table 1: Rodent Pharmacokinetic Study Design
| Parameter | Description |
| Species | Sprague-Dawley Rats |
| Number of Animals | 18 (3 per time point) |
| Dose | 5 mg/kg |
| Route of Administration | Oral (gavage) |
| Vehicle | 0.5% Methylcellulose in Water |
| Blood Sampling Time Points | 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose |
| Anticoagulant | K2EDTA |
| Biological Matrix | Plasma |
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of cyproheptadine (5 mg/kg) via oral gavage.
-
Blood Collection: At each specified time point, collect approximately 0.5 mL of blood from the jugular vein into tubes containing K2EDTA.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Cyproheptadine Quantification in Plasma
This protocol details a validated LC-MS/MS method for the determination of cyproheptadine in plasma, using Cyproheptadine-d3 as an internal standard.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution (Cyproheptadine-d3, 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Table 2: LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cyproheptadine: 288.2 -> 191.1 (Quantifier), 288.2 -> 96.0 (Qualifier)Cyproheptadine-d3: 291.2 -> 191.1 (Quantifier) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Note: The MRM transition for Cyproheptadine-d3 is predicted based on the fragmentation of the parent compound. The quantifier ion is chosen based on the most abundant and stable fragment.
Data Presentation
The following table summarizes representative pharmacokinetic parameters of cyproheptadine from a study in rats. It is important to note that the original study may have utilized a different internal standard, but the values serve as a reference for what can be expected.
Table 3: Pharmacokinetic Parameters of Cyproheptadine in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 150 ± 30 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC (0-t) (ngh/mL) | 850 ± 120 |
| AUC (0-inf) (ngh/mL) | 880 ± 130 |
| Half-life (t½) (h) | 4.5 ± 1.0 |
Table 4: Typical Bioanalytical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL (R² > 0.99)[1] |
| Accuracy | 92 - 99%[1] |
| Precision (%RSD) | 2.0 - 5.9%[1] |
| LOD | 1.5 ng/g or ng/mL[1] |
| LOQ | 5 ng/g or ng/mL[1] |
Visualizations
The following diagrams illustrate the general workflow of a pharmacokinetic study and the detailed steps of the bioanalytical sample preparation and analysis.
References
Bioanalytical Method for the Quantification of Cyproheptadine in Human Plasma Using Cyproheptadine-d3 as an Internal Standard by LC-MS/MS
Application Note
Abstract This application note describes a sensitive and robust bioanalytical method for the quantification of Cyproheptadine (B85728) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Cyproheptadine-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies. The method has been developed to provide reliable data for researchers, scientists, and drug development professionals.
Introduction
Cyproheptadine is a first-generation antihistamine with anticholinergic and antiserotonergic properties. It is primarily used to relieve allergy symptoms such as hay fever and urticaria. Due to its diverse pharmacological effects, it is also investigated for other therapeutic applications. Accurate determination of Cyproheptadine concentrations in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This method addresses the need for a reliable bioanalytical assay by employing a stable isotope-labeled internal standard, Cyproheptadine-d3, which closely mimics the analyte's behavior during sample processing and analysis, thereby minimizing variability and improving data quality. The use of LC-MS/MS provides high selectivity and sensitivity for the quantification of Cyproheptadine in complex biological matrices like human plasma.
Experimental
Materials and Reagents
-
Cyproheptadine (Reference Standard)
-
Cyproheptadine-d3 (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with K2-EDTA as anticoagulant)
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 4: MRM Transitions and Parameters
Based on common fragmentation patterns, the likely MRM transitions are proposed below. The parent ion for Cyproheptadine is m/z 288.1.[1][2][3] For Cyproheptadine-d3, a +3 Da mass shift is expected. The product ions are typically stable fragments of the parent molecule.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Cyproheptadine | 288.1 | 96.1 | 150 | 35 | 80 |
| Cyproheptadine | 288.1 | 191.1 | 150 | 25 | 80 |
| Cyproheptadine-d3 | 291.1 | 96.1 | 150 | 35 | 80 |
| Cyproheptadine-d3 | 291.1 | 194.1 | 150 | 25 | 80 |
Note: The MRM transitions and parameters for Cyproheptadine-d3 are proposed based on the known transitions of Cyproheptadine and the expected mass shift due to deuterium (B1214612) labeling. These should be empirically optimized during method development.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Cyproheptadine and Cyproheptadine-d3 by dissolving the accurately weighed reference standards in methanol.
-
Working Solutions: Prepare serial dilutions of the Cyproheptadine stock solution with 50:50 acetonitrile:water to create calibration curve (CC) working solutions. Prepare at least four levels of QC working solutions in the same diluent.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Cyproheptadine-d3 stock solution with 50:50 acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate CC and QC working solutions (typically 5% of the total volume) to achieve the desired concentrations.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.
-
Add 20 µL of the IS working solution (100 ng/mL Cyproheptadine-d3) to all tubes except for the blank matrix samples.
-
To the blank matrix samples, add 20 µL of 50:50 acetonitrile:water.
-
Add 400 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The following tables summarize the typical acceptance criteria for a bioanalytical method validation according to regulatory guidelines.
Table 5: Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve | 8 or more non-zero standards |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
Table 6: Precision and Accuracy
| Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| LQC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| MQC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| HQC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 7: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent and reproducible |
| Matrix Factor (IS Normalized) | %CV ≤ 15% |
Visualization
Bioanalytical Workflow
Caption: Workflow for Cyproheptadine analysis in plasma.
Signaling Pathway (Illustrative Example)
Cyproheptadine acts as an antagonist at histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors. The following diagram illustrates a simplified representation of its antagonistic action.
Caption: Antagonistic action of Cyproheptadine.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of Cyproheptadine in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation sample preparation protocol makes this method highly suitable for regulated bioanalysis in support of pharmacokinetic and clinical studies. The method demonstrates good sensitivity, accuracy, and precision, meeting the requirements for robust bioanalytical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cyproheptadine-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728), a first-generation antihistamine with anti-serotonergic properties, undergoes extensive metabolism in the body. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Cyproheptadine-d3, a stable isotope-labeled analog of cyproheptadine, serves as an invaluable tool in these investigations, primarily as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its use ensures high accuracy and precision in the analysis of cyproheptadine and its metabolites in complex biological matrices.
These application notes provide detailed protocols for utilizing Cyproheptadine-d3 in key drug metabolism studies, including metabolic stability assessment in human liver microsomes and the quantitative analysis of the parent drug.
Key Applications of Cyproheptadine-d3
-
Internal Standard for Bioanalytical Methods: Cyproheptadine-d3 is the ideal internal standard for the quantification of cyproheptadine in biological samples. Due to its identical chemical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, thus correcting for variations during sample preparation and analysis.
-
Metabolic Stability Studies: Accurately determining the rate of disappearance of cyproheptadine in in vitro systems like human liver microsomes (HLM) is fundamental to predicting its in vivo clearance. Cyproheptadine-d3 enables precise quantification of the remaining parent drug over time.
-
Metabolite Identification and Quantification: When synthesizing metabolite standards is not feasible, Cyproheptadine-d3 can be used to estimate the concentration of metabolites by assuming a similar MS response factor to the parent drug.
Metabolic Pathways of Cyproheptadine
Cyproheptadine is metabolized through several key pathways, primarily involving phase I and phase II enzymatic reactions. The major metabolic routes include:
-
N-demethylation: Removal of the methyl group from the piperidine (B6355638) ring to form desmethylcyproheptadine.[1]
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic rings.[2][3]
-
Epoxidation: Formation of an epoxide across the 10,11-double bond of the dibenzocycloheptene ring.
-
Glucuronidation: Conjugation of the parent drug or its phase I metabolites with glucuronic acid, a major phase II metabolic route that facilitates excretion.[2][3]
The following diagram illustrates the primary metabolic pathways of cyproheptadine.
Figure 1. Major metabolic pathways of Cyproheptadine.
Experimental Protocols
Metabolic Stability of Cyproheptadine in Human Liver Microsomes
This protocol describes a typical in vitro experiment to determine the metabolic stability of cyproheptadine using pooled human liver microsomes. Cyproheptadine-d3 is used as the internal standard for accurate quantification of the remaining parent drug by LC-MS/MS.
Materials and Reagents:
-
Cyproheptadine
-
Cyproheptadine-d3 (Internal Standard)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid
Experimental Workflow:
Figure 2. Experimental workflow for metabolic stability assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 µM working solution of cyproheptadine in 0.1 M phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of Cyproheptadine-d3 in methanol. The final concentration in the termination solution should be appropriate for detection (e.g., 100 ng/mL).
-
-
Incubation:
-
In a microcentrifuge tube, add the diluted human liver microsome suspension and the cyproheptadine working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with Cyproheptadine-d3 to stop the reaction and precipitate the proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Data Analysis:
-
The percentage of cyproheptadine remaining at each time point is calculated relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of remaining cyproheptadine against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).
LC-MS/MS Method for Quantification of Cyproheptadine
This section provides a representative LC-MS/MS method for the quantitative analysis of cyproheptadine, using Cyproheptadine-d3 as the internal standard.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cyproheptadine MRM | Precursor Ion (m/z): 288.2, Product Ions (m/z): 191.1, 96.0[4] |
| Cyproheptadine-d3 MRM | Precursor Ion (m/z): 291.2 (or other appropriate mass), Product Ions: To be determined based on fragmentation pattern. |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Method Validation Parameters:
The analytical method should be validated according to regulatory guidelines, assessing the following parameters.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 over a defined concentration range (e.g., 1 - 100 ng/mL)[2] |
| Accuracy and Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 (e.g., 0.86 ng/mL)[2] |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 (e.g., 0.98 ng/mL)[2] |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the quantification. |
| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). |
Data Presentation
The following tables summarize representative quantitative data that can be generated from the described protocols.
Table 1: LC-MS/MS Method Parameters for Cyproheptadine and Cyproheptadine-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyproheptadine | 288.2 | 191.1 |
| Cyproheptadine-d3 | 291.2 | User Determined |
Table 2: Representative Metabolic Stability Data for Cyproheptadine in Human Liver Microsomes
| Time (min) | % Cyproheptadine Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
Table 3: Calculated Metabolic Stability Parameters for Cyproheptadine
| Parameter | Value |
| Half-life (t½) | Calculated Value |
| Intrinsic Clearance (Clint) (µL/min/mg) | Calculated Value |
Conclusion
Cyproheptadine-d3 is an essential tool for the accurate and precise quantitative analysis of cyproheptadine in drug metabolism studies. Its use as an internal standard in LC-MS/MS methods allows for reliable determination of metabolic stability and the quantification of the parent drug in various biological matrices. The protocols and data presented here provide a framework for researchers to design and execute robust in vitro drug metabolism studies for cyproheptadine, contributing to a comprehensive understanding of its pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
Application Note: High-Throughput Quantitation of Cyproheptadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of cyproheptadine (B85728) in human plasma. The methodology employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and utilizes d3-cyproheptadine as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation protocol, enabling high-throughput analysis essential for pharmacokinetic studies in drug development. The method is validated over a linear range of 0.05 to 10 ng/mL, demonstrating excellent performance in line with regulatory guidelines.
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin (B10506) antagonist with anticholinergic properties. It is primarily used to relieve allergy symptoms such as hay fever and urticaria. Due to its effects on appetite, it has also been investigated for use as an appetite stimulant. Accurate measurement of cyproheptadine concentrations in plasma is crucial for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like d3-cyproheptadine is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a comprehensive protocol for the reliable quantitation of cyproheptadine in human plasma.
Principle
The analytical method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasma samples are first treated to precipitate proteins and release the analyte and internal standard. The supernatant is then injected into an LC system where cyproheptadine and d3-cyproheptadine are chromatographically separated from endogenous plasma components. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of cyproheptadine to that of the d3-cyproheptadine internal standard.
Materials and Reagents
-
Analytes and Standards:
-
Cyproheptadine hydrochloride (Reference Standard)
-
d3-Cyproheptadine (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
-
Instrumentation and Equipment:
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of cyproheptadine and d3-cyproheptadine by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the cyproheptadine stock solution with 50:50 methanol:water to create working standard solutions for calibration curve points and QC samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the d3-cyproheptadine stock solution with acetonitrile to a final concentration of 10 ng/mL. This solution will be used for protein precipitation.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 2.5, 5, 8, and 10 ng/mL) and quality control samples (e.g., LLOQ, Low, Mid, High).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (10 ng/mL d3-cyproheptadine in acetonitrile).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water[1][2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1][2] |
| Flow Rate | 0.4 mL/min |
| Gradient | As appropriate for separation |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 °C |
| Run Time | ~4 minutes[3] |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Ion Spray Voltage | +5000 V[1] |
| Source Temperature | 550 °C[1] |
| Curtain Gas | 25 psi[1] |
| Gas 1 | 60 psi[1] |
| Gas 2 | 70 psi[1] |
| CAD Gas | Medium[1] |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyproheptadine | 288.2 | 191.1 (Quantifier)[1][2] |
| 288.2 | 96.0 (Qualifier)[1][2] | |
| d3-Cyproheptadine | 291.2 | 194.1 (Quantifier, Predicted) |
| 291.2 | 96.0 (Qualifier, Predicted) |
Note: The MRM transitions for d3-cyproheptadine are predicted based on the fragmentation pattern of cyproheptadine. The precursor ion is shifted by +3 Da due to the three deuterium (B1214612) atoms. The product ion at m/z 194.1 assumes the deuterium atoms are retained on the larger fragment.
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the range of 0.05 to 10 ng/mL with a correlation coefficient (r²) > 0.99.[3]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels, and within ±20% for the LLOQ.
-
Selectivity and Specificity: No significant interfering peaks were observed at the retention times of cyproheptadine and d3-cyproheptadine in blank plasma samples.[1]
-
Matrix Effect: The matrix effect was assessed and found to be consistent and compensated for by the use of the deuterated internal standard.
-
Recovery: The extraction recovery of cyproheptadine from plasma was consistent and reproducible across the QC levels.
-
Stability: Cyproheptadine was found to be stable in plasma under various storage conditions (bench-top, freeze-thaw, and long-term).
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Cyproheptadine | 0.05 - 10 | > 0.99[3] |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Low | 0.15 | < 5 | 98 - 102 | < 10 | 95 - 105 |
| Mid | 1.5 | < 5 | 97 - 103 | < 10 | 96 - 104 |
| High | 7.5 | < 5 | 99 - 101 | < 10 | 98 - 102 |
Note: The data presented in Tables 1 and 2 are representative and may vary between laboratories and instrument platforms.
Visualization
Caption: Experimental workflow for the quantitation of cyproheptadine in plasma.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of cyproheptadine in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalysis in support of pharmacokinetic and other clinical studies. The method demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision.
References
In Vitro Drug-Drug Interaction Studies Using Cyproheptadine-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine, a first-generation antihistamine with anti-serotonergic properties, is known to be metabolized by various phase I and phase II drug-metabolizing enzymes. Understanding its potential for drug-drug interactions (DDIs) is crucial for safe and effective clinical use. In vitro DDI studies are essential components of regulatory submissions for new drug candidates, providing critical data on the potential of a new chemical entity to be a victim or perpetrator of clinically significant interactions.
These application notes provide detailed protocols for conducting in vitro DDI studies involving Cyproheptadine, with a focus on its interactions with Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. While these protocols are described for Cyproheptadine, they are directly applicable for studies involving Cyproheptadine-d3 . The deuterated form, Cyproheptadine-d3, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Cyproheptadine in in vitro assay systems, ensuring accurate and precise measurements. It can also be used as the test article itself, where its metabolic fate and inhibitory potential can be compared to the non-deuterated form.
Data Presentation: Quantitative Inhibition of Metabolic Enzymes by Cyproheptadine
The following tables summarize the known inhibitory effects of Cyproheptadine on key drug-metabolizing enzymes. This data is essential for assessing the DDI risk associated with Cyproheptadine.
Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by Cyproheptadine
| CYP Isoform | Test System | Probe Substrate | Inhibition Parameter | Value (µM) |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan (B48470) | IC50 | Data not found in literature |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | Kᵢ | Data not found in literature |
| CYP3A4 | In silico prediction | - | Substrate | Predicted |
Table 2: Inhibition of UDP-Glucuronosyltransferase (UGT) Isoforms by Cyproheptadine
| UGT Isoform | Test System | Probe Substrate | Inhibition Parameter | Value (µM) |
| Various | Human Liver Microsomes | Various | IC50 | Data not found in literature |
Note: Glucuronidation is a major metabolic pathway for Cyproheptadine. However, specific data on the inhibition of individual UGT isoforms by Cyproheptadine is lacking in the current literature and warrants experimental investigation.
Experimental Protocols
Protocol 1: Determination of IC50 for CYP2D6 Inhibition by Cyproheptadine in Human Liver Microsomes (HLM)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Cyproheptadine on CYP2D6 activity using dextromethorphan as a probe substrate in human liver microsomes.
Materials:
-
Cyproheptadine
-
Cyproheptadine-d3 (for internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
Dextromethorphan (CYP2D6 probe substrate)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching and protein precipitation)
-
Dextrorphan (B195859) (metabolite standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Cyproheptadine in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of working solutions of Cyproheptadine by diluting the stock solution to achieve a range of final concentrations in the incubation mixture (e.g., 0.01 to 100 µM).
-
Prepare a stock solution of dextromethorphan in buffer. The final concentration in the incubation should be at or near its Km for CYP2D6.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution (ice-cold acetonitrile with 0.1% formic acid and Cyproheptadine-d3 as the internal standard).
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (to make up the final volume)
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Cyproheptadine working solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the dextromethorphan solution.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of the ice-cold quenching solution to each well.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite, dextrorphan, using a validated LC-MS/MS method.
-
Monitor the transitions for dextrorphan and the internal standard (Cyproheptadine-d3).
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity for each Cyproheptadine concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Cyproheptadine concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Experimental Workflow for CYP2D6 Inhibition Assay
Caption: Workflow for determining the IC50 of Cyproheptadine on CYP2D6 activity.
Protocol 2: Reaction Phenotyping of Cyproheptadine Metabolism
This protocol aims to identify the specific CYP and UGT enzymes responsible for the metabolism of Cyproheptadine using two common approaches: chemical inhibition in HLM and metabolism by recombinant human enzymes.
Part A: Chemical Inhibition in Human Liver Microsomes
Materials:
-
Cyproheptadine
-
Pooled Human Liver Microsomes (HLM)
-
A panel of selective chemical inhibitors for major CYP isoforms (e.g., furafylline (B147604) for CYP1A2, ticlopidine (B1205844) for CYP2B6, montelukast (B128269) for CYP2C8, sulfaphenazole (B1682705) for CYP2C9, omeprazole (B731) for CYP2C19, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid and an appropriate internal standard (e.g., Cyproheptadine-d3)
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
In separate tubes or wells of a 96-well plate, combine buffer, HLM, and either a selective chemical inhibitor or vehicle control.
-
Pre-incubate at 37°C for 10 minutes.
-
Add Cyproheptadine (at a concentration below its Km, if known) to each reaction.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation and Termination:
-
Incubate at 37°C for a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge to precipitate proteins and transfer the supernatant for LC-MS/MS analysis.
-
Monitor the depletion of the parent drug (Cyproheptadine) over time.
-
-
Data Analysis:
-
Calculate the rate of Cyproheptadine metabolism in the presence and absence of each inhibitor.
-
A significant decrease in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that CYP isoform in Cyproheptadine metabolism.
-
Part B: Metabolism by Recombinant Human CYP/UGT Enzymes
Materials:
-
Cyproheptadine
-
Recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2B6, rCYP2C8, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Recombinant human UGT enzymes (e.g., rUGT1A1, rUGT1A3, rUGT1A4, rUGT1A6, rUGT1A9, rUGT2B7).
-
NADPH regenerating system (for CYPs)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) (for UGTs)
-
Alamethicin (B1591596) (pore-forming agent for UGT assays)
-
Appropriate buffers
-
LC-MS/MS system
Procedure:
-
Incubation:
-
For CYP phenotyping, incubate Cyproheptadine with each individual recombinant CYP isoform in the presence of the NADPH regenerating system.
-
For UGT phenotyping, pre-treat the recombinant UGT enzymes with alamethicin, then incubate with Cyproheptadine in the presence of UDPGA.
-
Include a control incubation without the enzyme or cofactor.
-
-
Termination and Analysis:
-
Terminate the reactions at various time points with ice-cold acetonitrile containing an internal standard.
-
Analyze the samples for the depletion of Cyproheptadine and/or the formation of its metabolites by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolism for each recombinant enzyme.
-
The enzymes that show the highest metabolic activity are the primary contributors to Cyproheptadine's metabolism.
-
Logical Relationship for Reaction Phenotyping
Caption: Dual approaches for identifying Cyproheptadine metabolizing enzymes.
Protocol 3: UGT Inhibition Assay using Cyproheptadine
This protocol outlines a method to assess the inhibitory potential of Cyproheptadine on the activity of major UGT isoforms using specific probe substrates.
Materials:
-
Cyproheptadine
-
Pooled Human Liver Microsomes (HLM) or recombinant human UGT enzymes
-
A panel of UGT probe substrates (e.g., estradiol (B170435) for UGT1A1, trifluoperazine (B1681574) for UGT1A4, propofol (B549288) for UGT1A9, naloxone (B1662785) for UGT2B7)
-
UDPGA
-
Alamethicin
-
Tris-HCl buffer (pH 7.4) with MgCl₂
-
Acetonitrile (ACN) with 0.1% formic acid and an appropriate internal standard
-
LC-MS/MS system
Procedure:
-
Microsome/Enzyme Activation:
-
Pre-incubate HLM or recombinant UGTs with alamethicin on ice to activate the enzymes.
-
-
Incubation:
-
In a 96-well plate, add buffer, activated microsomes/enzymes, and Cyproheptadine at various concentrations (or vehicle control).
-
Pre-incubate at 37°C for 5 minutes.
-
Add the specific UGT probe substrate.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for an optimized period.
-
-
Termination and Sample Preparation:
-
Stop the reaction with ice-cold acetonitrile containing the internal standard.
-
Centrifuge to remove precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific glucuronide metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Cyproheptadine concentration.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of Cyproheptadine concentration.
-
Signaling Pathway of UGT-mediated Glucuronidation
Caption: UGT-catalyzed glucuronidation and potential inhibition by Cyproheptadine.
Conclusion
The provided protocols offer a framework for conducting comprehensive in vitro DDI studies for Cyproheptadine and its deuterated analog, Cyproheptadine-d3. These studies are critical for characterizing the DDI potential and informing clinical study design. While existing literature indicates Cyproheptadine's interaction with CYP2D6 and its metabolism via glucuronidation, there is a clear need for further experimental work to generate robust quantitative data, such as IC50 and Ki values, for a more complete risk assessment. The use of Cyproheptadine-d3 as an internal standard is highly recommended for achieving the necessary accuracy and precision in these assays.
Application Note: Cyproheptadine-d3 for Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolite identification is a cornerstone of drug development, providing critical insights into the safety, efficacy, and pharmacokinetic profile of a new chemical entity. Understanding the metabolic fate of a drug candidate is essential for regulatory submissions and for predicting potential drug-drug interactions. Stable isotope labeling, particularly with deuterium (B1214612) (d), is a powerful technique to facilitate the detection and structural elucidation of metabolites.[1] Cyproheptadine (B85728), a first-generation antihistamine and serotonin (B10506) antagonist, undergoes extensive metabolism in vivo.[2] The use of Cyproheptadine-d3, a deuterated analog of the parent drug, offers significant advantages in distinguishing drug-related metabolites from endogenous matrix components during analysis by high-resolution mass spectrometry (HRMS).
This application note provides a detailed protocol for an in vitro metabolite identification study of Cyproheptadine using human liver microsomes and Cyproheptadine-d3. It outlines the experimental workflow, from incubation to data analysis, and presents a framework for interpreting the results.
Principle of Stable Isotope Labeling in Metabolite Identification
The core principle behind using Cyproheptadine-d3 is the creation of a unique mass signature for the drug and its metabolites. When a 1:1 mixture of Cyproheptadine and Cyproheptadine-d3 is incubated with a metabolically active system, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference of the incorporated deuterium atoms. This characteristic isotopic pattern allows for the rapid and confident identification of drug-related material against a complex biological background. The deuterated compound often serves as an internal standard for quantitative analysis due to its similar physicochemical properties and co-eluting nature with the unlabeled analyte.[3][4]
Data Presentation
The following tables present illustrative quantitative data from a hypothetical in vitro metabolism study comparing the depletion of the parent compound and the formation of a major metabolite for both Cyproheptadine and Cyproheptadine-d3.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | t½ (min) | Intrinsic Clearance (μL/min/mg protein) |
| Cyproheptadine | 0 | 100 | 25.3 | 27.4 |
| 5 | 86.2 | |||
| 15 | 65.1 | |||
| 30 | 41.5 | |||
| 60 | 18.9 | |||
| Cyproheptadine-d3 | 0 | 100 | 28.1 | 24.7 |
| 5 | 88.9 | |||
| 15 | 69.8 | |||
| 30 | 47.2 | |||
| 60 | 23.5 |
This data is for illustrative purposes only.
Table 2: Formation of 2-hydroxycyproheptadine Metabolite
| Parent Compound | Incubation Time (min) | Peak Area of 2-hydroxycyproheptadine |
| Cyproheptadine | 0 | Not Detected |
| 5 | 1.2 x 10⁵ | |
| 15 | 3.5 x 10⁵ | |
| 30 | 6.8 x 10⁵ | |
| 60 | 9.1 x 10⁵ | |
| Cyproheptadine-d3 | 0 | Not Detected |
| 5 | 1.1 x 10⁵ | |
| 15 | 3.2 x 10⁵ | |
| 30 | 6.1 x 10⁵ | |
| 60 | 8.3 x 10⁵ |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Cyproheptadine and Cyproheptadine-d3 in Human Liver Microsomes
1. Materials and Reagents:
-
Cyproheptadine and Cyproheptadine-d3 (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)
-
Internal Standard (IS) solution (e.g., a structurally related compound not found in the matrix)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
2. Incubation Procedure:
-
Prepare a 1:1 mixture of Cyproheptadine and Cyproheptadine-d3.
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the Cyproheptadine/Cyproheptadine-d3 mixture (final concentration 1 µM).
-
Include control incubations:
-
No NADPH (to assess non-enzymatic degradation)
-
No substrate (to monitor for interfering peaks)
-
Heat-inactivated HLM (to confirm enzymatic activity)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reactions by adding the NADPH regeneration system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-HRMS analysis.
Protocol 2: LC-HRMS Analysis for Metabolite Identification
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute all compounds, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
2. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan with a mass range of m/z 100-1000.
-
Data-Dependent Acquisition (DDA): Acquire fragmentation spectra (MS/MS) for the most abundant ions in each full scan to aid in structural elucidation.
-
Inclusion List: Create an inclusion list for the expected m/z values of potential metabolites (e.g., +16 for oxidation, +176 for glucuronidation) for both the labeled and unlabeled species.
3. Data Analysis:
-
Extract ion chromatograms for the parent compounds (Cyproheptadine and Cyproheptadine-d3).
-
Search for the characteristic doublet peaks of potential metabolites.
-
Analyze the MS/MS fragmentation patterns to propose metabolite structures.
-
Compare the chromatograms from the active and control incubations to confirm that metabolite formation is enzyme-dependent.
Visualizations
Caption: Experimental workflow for metabolite identification.
Caption: Cyproheptadine metabolic pathway.
Conclusion
The use of Cyproheptadine-d3 in conjunction with high-resolution mass spectrometry provides a robust and efficient method for the identification of its metabolites. The protocols and workflows described in this application note offer a comprehensive guide for researchers in drug metabolism and related fields. This approach not only simplifies the data analysis process but also increases the confidence in metabolite identification, which is crucial for advancing drug candidates through the development pipeline.
References
Application Notes and Protocols for Cyproheptadine-d3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728), a first-generation antihistamine, is also recognized for its potent anticholinergic and antiserotonergic properties.[1] It primarily functions as an antagonist of histamine (B1213489) H1 receptors and serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including hepatocellular carcinoma and urothelial carcinoma.[2][3] Cyproheptadine has been shown to modulate key signaling pathways, such as the p38 MAPK and PI3K/AKT pathways, which are critical in cell growth and survival.[2][4]
Cyproheptadine-d3 is a deuterated form of cyproheptadine. In cell-based assays, it can serve two primary purposes:
-
As a tool compound for studying the biological effects of cyproheptadine, assuming its biological activity is comparable to the non-deuterated form.
-
As an internal standard for the accurate quantification of cyproheptadine in cell lysates, culture medium, or other biological matrices using mass spectrometry-based methods.
These application notes provide detailed protocols for utilizing Cyproheptadine-d3 in common cell-based assays to investigate its effects on cell viability, cell cycle progression, and relevant signaling pathways, as well as its use as an internal standard.
Data Presentation
Table 1: In Vitro Efficacy of Cyproheptadine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | Cell Viability (CCK-8) | Inhibition of Proliferation | Significant inhibition at 25-50 µM | [2][5] |
| Huh-7 | Hepatocellular Carcinoma | Cell Viability (CCK-8) | Inhibition of Proliferation | Significant inhibition at 25-50 µM | [2][5] |
| TSGH 8301 | Urothelial Carcinoma | Cell Viability | IC50 | ~55 µM | [3][6] |
| BFTC 905 | Urothelial Carcinoma | Cell Viability | IC50 | ~55 µM | [3][6] |
| BFTC 909 | Urothelial Carcinoma | Cell Viability | IC50 | ~55 µM | [6] |
| LP1 | Myeloma | Cell Cycle Analysis | G1 Arrest | 5 and 20 µM | [7] |
| OCI-AML2 | Leukemia | Cell Cycle Analysis | G1 Arrest | 5 and 20 µM | [7] |
Signaling Pathways and Experimental Workflows
References
- 1. longdom.org [longdom.org]
- 2. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy of Cyproheptadine Monotherapy in Hepatocellular Carcinoma With Bone Metastasis: A Case Report [frontiersin.org]
- 5. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
Application Note: Sample Preparation Protocols for the Analysis of Cyproheptadine-d3 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyproheptadine is a first-generation antihistamine and serotonin (B10506) antagonist widely used for treating allergic reactions and stimulating appetite.[1][2] In bioanalytical studies, stable isotope-labeled internal standards, such as Cyproheptadine-d3, are crucial for accurate quantification by mass spectrometry. Effective sample preparation is paramount to remove interfering substances from complex biological matrices like plasma and urine, ensuring the reliability and sensitivity of the analytical method. This document provides detailed protocols for common sample preparation techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation—for the analysis of Cyproheptadine-d3 and its parent compound.
Mechanism of Action Overview Cyproheptadine primarily functions by competitively blocking Histamine H1 and Serotonin 5-HT2 receptors.[1][3] This action mitigates allergic symptoms and can also stimulate appetite by antagonizing serotonin in the hypothalamus.[1][2] Beyond these primary effects, research has revealed that Cyproheptadine can modulate neuronal excitability through a pathway independent of its main targets. It binds to the sigma-1 receptor, initiating a G-protein coupled signaling cascade that ultimately enhances a voltage-gated potassium current (I(K)) by reducing the activity of protein kinase A (PKA).[4]
Quantitative Data Summary
The following table summarizes the performance of various sample preparation and analytical methods for Cyproheptadine.
| Method | Matrix | Parameter | Value | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Recovery | > 99% | [5][6] |
| Spiked Plasma | Recovery | 95.7% (CV 4.1%) | [7] | |
| Spiked Urine | Recovery | 100.3% (CV 3.9%) | [7] | |
| Human Plasma | Linearity Range | 100–800 ng/mL | [6] | |
| Human Plasma | Precision (%RSD) | < 2% | [6] | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | Linearity Range | 0.02-4.5 µg/mL | [8] |
| Human Urine | Limit of Detection (LOD) | 13.1 ng/mL | [8][9] | |
| Human Urine | Relative Recovery | 91.6 - 101.0% | [8][9][10] | |
| Human Urine | Precision (%RSD) | 4.9% | [8][9] | |
| Solid-Phase Extraction (SPE) based DSPE | Herbal Supplements | Linearity Range | 300-2000 ng/g | |
| Herbal Supplements | Limit of Detection (LOD) | 100 ng/g | [11] | |
| LC-MS/MS Analysis | Pharmaceutical Samples | Linearity Range | 1-100 ng/mL | [7] |
| Pharmaceutical Samples | Limit of Detection (LOD) | 0.86 ng/mL | [7] | |
| Pharmaceutical Samples | Limit of Quantification (LOQ) | 0.98 ng/mL | [7] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Human Plasma
This protocol is adapted from a validated HPLC method for Cyproheptadine in human plasma.[5][6] LLE is a robust method that provides high recovery rates.
Methodology:
-
Pipette 1.0 mL of human plasma into a 12 mL glass vial.
-
Spike the sample with the appropriate concentration of Cyproheptadine-d3 internal standard.
-
Add 1.0 mL of 20 mM ammonium formate buffer (pH adjusted to 4.0).[5]
-
Add 0.5 mL of n-hexane as the extraction solvent.[5]
-
Cap the vial and vortex vigorously for 15 minutes to ensure thorough mixing.[5]
-
Centrifuge the sample for 15 minutes at 5000 rpm to separate the aqueous and organic layers.[5]
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of mobile phase or methanol.[5]
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Plasma/Urine
SPE provides a cleaner extract by minimizing matrix interference.[5] This protocol is based on a method using a C18 reversed-phase cartridge.[7]
Methodology:
-
Sample Pre-treatment: To 0.5 mL of plasma or urine, add the internal standard (Cyproheptadine-d3). Dilute the sample with water if necessary.[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 0.5 mL of methanol through it.[5]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 0.5 mL of water. Do not allow the cartridge to dry.[5]
-
Sample Loading: Load the 0.5 mL of pre-treated sample onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 0.5 mL of water to remove hydrophilic interferences.[5]
-
Drying: Dry the cartridge bed, for instance, by applying nitrogen purging for 1-2 minutes.[5]
-
Elution: Elute the analyte from the cartridge with methanol into a collection tube.[7]
-
Evaporation: Evaporate the methanolic eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue with 0.5 mL of the mobile phase.[5] The sample is now ready for analysis.
Protein Precipitation (PPT) Protocol for Plasma
Protein precipitation is a rapid and simple method for sample cleanup, often used for high-throughput analysis. Acetonitrile is a common precipitating agent.
Methodology:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard (Cyproheptadine-d3).
-
Add a sufficient volume of ice-cold precipitating agent, such as acetonitrile. A common ratio is 4 parts solvent to 1 part plasma (e.g., 400 µL of acetonitrile).[12]
-
Vortex the mixture for 2-5 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[13]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be injected directly for analysis or evaporated and reconstituted in the mobile phase if the solvent is incompatible with the chromatographic conditions.
References
- 1. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Cyproheptadine-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving issues related to isotopic interference when using Cyproheptadine-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Cyproheptadine analysis?
A1: Isotopic interference, or crosstalk, occurs when the mass spectral signal of the analyte (Cyproheptadine) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), Cyproheptadine-d3, or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., ¹³C in Cyproheptadine contributing to the M+1, M+2, and M+3 peaks) and the potential presence of unlabeled Cyproheptadine as an impurity in the Cyproheptadine-d3 standard.[1][2]
Q2: Why is Cyproheptadine-d3 a suitable internal standard for Cyproheptadine analysis?
A2: Deuterated standards like Cyproheptadine-d3 are considered ideal internal standards because their physicochemical properties are very similar to the unlabeled analyte.[2] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability throughout the analytical process.[2]
Q3: What are the most critical factors to consider when using Cyproheptadine-d3?
A3: When using Cyproheptadine-d3, prioritize the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[2]
-
Position of Deuterium (B1214612) Labels: Deuterium atoms should be in stable, non-exchangeable positions to prevent their loss during sample processing.[2]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to reduce isotopic crosstalk.[2]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[2]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Cyproheptadine are inaccurate and inconsistent, even though I am using a Cyproheptadine-d3 internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several sources. The most common issues are a lack of co-elution, isotopic interference from the analyte, impurities in the internal standard, or isotopic exchange.
Troubleshooting Steps:
-
Verify Co-elution of Cyproheptadine and Cyproheptadine-d3:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1]
-
Solution: Overlay the chromatograms of Cyproheptadine and Cyproheptadine-d3 to confirm complete co-elution. If they are separated, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution.[2]
-
-
Assess Isotopic Contribution from Cyproheptadine to the Cyproheptadine-d3 Signal:
-
Problem: The natural isotopic abundance of carbon-13 in the Cyproheptadine molecule (C₂₁H₂₁N) will produce M+1, M+2, and M+3 ions. The M+3 peak of Cyproheptadine can directly interfere with the signal of Cyproheptadine-d3.
-
Solution: Analyze a high-concentration standard of unlabeled Cyproheptadine and monitor the MRM transition of Cyproheptadine-d3. The presence of a peak indicates isotopic crosstalk. The contribution of this interference can be calculated and corrected for.
-
-
Check the Purity of the Cyproheptadine-d3 Internal Standard:
-
Problem: The Cyproheptadine-d3 standard may contain a small amount of unlabeled Cyproheptadine as an impurity. This will lead to an overestimation of the analyte concentration.
-
Solution: Always request a Certificate of Analysis from the supplier that specifies the isotopic and chemical purity.[1] You can experimentally verify this by injecting a solution of the Cyproheptadine-d3 standard and monitoring the MRM transition for unlabeled Cyproheptadine.
-
-
Investigate Isotopic Exchange:
-
Problem: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions.
-
Solution: Ensure the deuterium labels on your Cyproheptadine-d3 are on stable, non-exchangeable positions. To test for back-exchange, incubate the Cyproheptadine-d3 in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the unlabeled Cyproheptadine signal.
-
Quantitative Data Summary
The following tables summarize key mass spectrometry parameters for Cyproheptadine and the theoretical isotopic abundance of Cyproheptadine.
Table 1: Mass Spectrometry Parameters for Cyproheptadine
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₁N | |
| Molecular Weight | 287.4 g/mol | |
| Common Precursor Ion ([M+H]⁺) | m/z 288.2 | [3] |
| Common MRM Transitions | 288.2 -> 96.1 | [3] |
| 288.2 -> 191.1 | [3] |
Table 2: Theoretical Isotopic Abundance of Cyproheptadine (C₂₁H₂₁N)
| Mass | Abundance (%) | Note |
| 287.1674 (M) | 100.00 | Monoisotopic Mass |
| 288.1708 (M+1) | 23.03 | Primarily due to one ¹³C atom |
| 289.1741 (M+2) | 2.69 | Primarily due to two ¹³C atoms or one ¹³C and one ¹⁵N atom |
| 290.1775 (M+3) | 0.22 | Primarily due to three ¹³C atoms |
Note: These are theoretical abundances. The actual measured abundances may vary slightly.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk from Cyproheptadine to Cyproheptadine-d3
Objective: To quantify the contribution of the natural isotopic abundance of Cyproheptadine to the signal of the Cyproheptadine-d3 internal standard.
Materials:
-
Cyproheptadine reference standard
-
Cyproheptadine-d3 internal standard
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Methodology:
-
Prepare a High-Concentration Cyproheptadine Standard: Prepare a solution of unlabeled Cyproheptadine in the initial mobile phase at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay.
-
LC-MS/MS Analysis: Inject the high-concentration Cyproheptadine standard onto the LC-MS/MS system.
-
Monitor MRM Transitions: Monitor the MRM transitions for both Cyproheptadine and Cyproheptadine-d3.
-
Data Analysis:
-
Measure the peak area of the Cyproheptadine signal in its designated MRM channel.
-
Measure the peak area of any signal detected in the Cyproheptadine-d3 MRM channel at the retention time of Cyproheptadine.
-
Calculate the percent crosstalk using the following formula:
-
Protocol 2: Evaluation of Unlabeled Cyproheptadine in the Cyproheptadine-d3 Internal Standard
Objective: To determine the percentage of unlabeled Cyproheptadine present as an impurity in the Cyproheptadine-d3 internal standard.
Materials:
-
Cyproheptadine-d3 internal standard
-
LC-MS/MS system
Methodology:
-
Prepare an Internal Standard Solution: Prepare a solution of the Cyproheptadine-d3 internal standard in the initial mobile phase at the working concentration used in your assay.
-
LC-MS/MS Analysis: Inject the Cyproheptadine-d3 solution onto the LC-MS/MS system.
-
Monitor MRM Transitions: Monitor the MRM transitions for both Cyproheptadine and Cyproheptadine-d3.
-
Data Analysis:
-
Measure the peak area of the Cyproheptadine-d3 signal in its designated MRM channel.
-
Measure the peak area of the signal for unlabeled Cyproheptadine in its designated MRM channel.
-
Calculate the percentage of unlabeled Cyproheptadine impurity:
-
Visualizations
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Cyproheptadine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mass spectrometry parameters for Cyproheptadine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Cyproheptadine-d3?
A1: Cyproheptadine-d3 is a deuterated analog of Cyproheptadine (B85728), with the three deuterium (B1214612) atoms located on the N-methyl group of the piperidine (B6355638) ring. This results in a mass shift of +3 Da compared to the non-deuterated compound.
-
Cyproheptadine: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 288.2.
-
Cyproheptadine-d3: The protonated molecule [M+H]⁺ will have an m/z of approximately 291.2.
The primary fragmentation of Cyproheptadine involves the loss of the piperidine ring and the cleavage of the bond connecting the piperidine and the dibenzocycloheptene ring. Based on the common fragmentation patterns observed for Cyproheptadine, the expected major product ions for Cyproheptadine-d3 are:
-
m/z 99.1: This fragment corresponds to the deuterated N-methyl-piperidine ring fragment.
-
m/z 191.1: This fragment corresponds to the stable dibenzotropylium ion, which does not contain the deuterium label.
Therefore, the primary Multiple Reaction Monitoring (MRM) transitions to investigate for Cyproheptadine-d3 would be 291.2 → 99.1 (for quantification) and 291.2 → 191.1 (for qualification).
Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for Cyproheptadine-d3?
A2: The optimal CE and DP are instrument-dependent and should be determined empirically. Here is a general workflow for optimization:
-
Direct Infusion: Prepare a standard solution of Cyproheptadine-d3 (e.g., 100 ng/mL in 50:50 acetonitrile (B52724):water with 0.1% formic acid) and infuse it directly into the mass spectrometer.
-
Precursor Ion Scan (Q1 Scan): Confirm the presence and isolation of the precursor ion at m/z 291.2.
-
Product Ion Scan (Q3 Scan): While isolating the precursor ion (m/z 291.2), scan a range of product ions in Q3 to identify the most abundant fragments. You should observe significant signals at approximately m/z 99.1 and 191.1.
-
Parameter Optimization:
-
Declustering Potential (DP): Ramp the DP voltage and monitor the intensity of the precursor ion (m/z 291.2). The optimal DP will be the voltage that maximizes the signal of the precursor ion without causing in-source fragmentation.
-
Collision Energy (CE): For each MRM transition (291.2 → 99.1 and 291.2 → 191.1), ramp the CE voltage and monitor the intensity of the product ion. The optimal CE will be the voltage that produces the most intense and stable product ion signal.
-
Q3: What are typical starting LC-MS/MS parameters for Cyproheptadine and Cyproheptadine-d3 analysis?
A3: While optimization is crucial, the following tables provide established parameters for Cyproheptadine that can be used as a starting point for method development for Cyproheptadine-d3.
Table 1: Mass Spectrometry Parameters for Cyproheptadine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Role |
| Cyproheptadine | 288.2 | 191.1 | 16 | 45 | Quantifier |
| Cyproheptadine | 288.2 | 96.0 | 11 | 31 | Qualifier |
Data synthesized from multiple sources.[1][2]
Table 2: Predicted Mass Spectrometry Parameters for Cyproheptadine-d3
| Analyte | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Starting DP (V) | Starting CE (V) | Role |
| Cyproheptadine-d3 | 291.2 | 99.1 | ~15 | ~30 | Quantifier |
| Cyproheptadine-d3 | 291.2 | 191.1 | ~15 | ~45 | Qualifier |
Note: These are predicted values and require experimental optimization.
Experimental Protocols
Protocol 1: Optimization of MS Parameters for Cyproheptadine-d3
-
Prepare a 1 µg/mL stock solution of Cyproheptadine-d3 in methanol.
-
Prepare a 100 ng/mL working solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Set up the mass spectrometer for positive electrospray ionization (ESI) mode.
-
Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Perform a Q1 scan to locate the precursor ion of Cyproheptadine-d3 (expected at m/z 291.2).
-
Perform a product ion scan by selecting m/z 291.2 as the precursor ion and scanning a Q3 range (e.g., m/z 50-300) to identify the major product ions.
-
Optimize the declustering potential (DP) by ramping the voltage (e.g., from 0 to 100 V) and monitoring the intensity of the m/z 291.2 precursor ion.
-
For each identified product ion (e.g., 99.1 and 191.1), optimize the collision energy (CE) by ramping the voltage (e.g., from 5 to 60 V) and monitoring the intensity of the respective product ion.
-
Record the optimal DP and CE values that provide the highest and most stable signal for each MRM transition.
Troubleshooting Guides
Issue 1: Low or No Signal for Cyproheptadine-d3
| Possible Cause | Troubleshooting Step |
| Incorrect MS Polarity | Cyproheptadine and its deuterated analog ionize best in positive ESI mode. Verify the instrument is set to positive polarity. |
| Suboptimal Ion Source Parameters | Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage. Start with typical values for similar compounds. |
| Incorrect Precursor Ion Selection | Ensure the correct precursor ion (m/z 291.2) is being isolated in Q1. Check for any mass calibration errors. |
| Degraded Standard | Prepare a fresh stock and working solution of Cyproheptadine-d3. |
| Mobile Phase Composition | Ensure the mobile phase contains a proton source, such as 0.1% formic acid, to promote ionization. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Effects | If analyzing biological samples, improve sample preparation (e.g., use solid-phase extraction). Adjust the chromatographic gradient to separate the analyte from interfering matrix components. |
| Co-eluting Compounds | Optimize the chromatographic method to achieve better separation of Cyproheptadine-d3 from other compounds in the sample. |
Issue 3: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase. |
| Column Degradation | Replace the analytical column. Use a guard column to extend the life of the main column. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing base (if using a C18 column) can sometimes improve peak shape for basic compounds. |
Visualizations
Caption: Experimental workflow for optimizing MS parameters.
Caption: Troubleshooting logic for low or no signal issues.
References
Minimizing matrix effects for Cyproheptadine-d3 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyproheptadine-d3 analysis. The following information is intended to help minimize matrix effects and ensure accurate and reproducible results.
Frequently Asked questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of Cyproheptadine-d3?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Cyproheptadine (B85728), by co-eluting compounds from the sample matrix.[1] This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] In complex biological matrices like plasma or serum, common sources of matrix effects include phospholipids, salts, and proteins.[2]
Q2: Why is a deuterated internal standard like Cyproheptadine-d3 used?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can Cyproheptadine-d3 completely eliminate problems associated with matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[1] If this separation causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification.[1] This is known as differential matrix effects.
Q4: What are the key physicochemical properties of Cyproheptadine to consider during method development?
A4: Cyproheptadine is a white to slightly yellow crystalline powder.[3] It is freely soluble in methanol, soluble in chloroform, sparingly soluble in ethanol, and slightly soluble in water.[3][4] The hydrochloride salt is more soluble in water.[3] Understanding its solubility is crucial for selecting appropriate solvents for sample preparation and mobile phases. Its chemical structure and pKa will influence its retention on different types of HPLC columns and its ionization efficiency in the mass spectrometer.
Troubleshooting Guides
Problem 1: Poor or irreproducible peak area response for Cyproheptadine-d3.
-
Question: Have you evaluated for the presence of matrix effects?
-
Answer: A post-extraction addition experiment can help quantify the extent of ion suppression or enhancement. Compare the peak area of Cyproheptadine-d3 in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.[2]
-
-
Question: Is your sample preparation method adequate for removing interfering matrix components?
-
Question: Are you observing co-elution of Cyproheptadine-d3 with highly suppressing regions of the chromatogram?
-
Answer: Optimize your chromatographic method to separate Cyproheptadine-d3 from the regions of significant ion suppression. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or modifying the mobile phase pH.[7]
-
Problem 2: The peak shape for Cyproheptadine-d3 is broad or shows tailing.
-
Question: Is the injection solvent compatible with the mobile phase?
-
Question: Could there be secondary interactions with the analytical column?
-
Answer: Peak tailing for basic compounds like Cyproheptadine can occur due to interactions with residual silanols on the silica-based column packing.[8] Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a column with advanced end-capping can mitigate these interactions.
-
-
Question: Is the column contaminated or degraded?
-
Answer: The accumulation of matrix components on the column can degrade its performance over time, leading to poor peak shape.[7] Implement a robust column washing procedure between runs and consider using a guard column to protect the analytical column. Regular system suitability tests can help monitor column performance.[7]
-
Problem 3: The retention times for Cyproheptadine and Cyproheptadine-d3 are shifting.
-
Question: Is the HPLC system properly equilibrated?
-
Answer: Insufficient column equilibration between injections can lead to retention time drift, especially with gradient elution. Ensure that the column is equilibrated with the initial mobile phase for a sufficient volume (typically 5-10 column volumes).[9]
-
-
Question: Are the mobile phase composition and flow rate consistent?
-
Answer: Inaccurate mobile phase preparation or fluctuations in the pump flow rate can cause retention time variability.[9] Prepare mobile phases fresh daily and ensure the HPLC pump is properly maintained.
-
-
Question: Is there a temperature fluctuation in the column compartment?
-
Answer: Changes in column temperature can affect retention times.[10] Using a thermostatically controlled column compartment will ensure consistent and reproducible chromatography.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Extraction Addition
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of Cyproheptadine and Cyproheptadine-d3 in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. In the final step, spike the extracted matrix with Cyproheptadine and Cyproheptadine-d3 to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with Cyproheptadine and Cyproheptadine-d3 at the same concentration as in Set A before starting the sample preparation procedure.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
-
Interpretation: A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is effective for removing many interfering matrix components.
-
To 500 µL of plasma sample, add 50 µL of Cyproheptadine-d3 internal standard working solution.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[11]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Physicochemical Properties of Cyproheptadine
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁N | [12] |
| Molecular Weight | 287.4 g/mol | [12] |
| Melting Point | 111-115 °C | [4] |
| Solubility | Freely soluble in methanol, soluble in chloroform, sparingly soluble in ethanol, slightly soluble in water. | [3] |
| LogP | 4.69 | [12] |
Table 2: Example LC-MS/MS Parameters for Cyproheptadine Analysis
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 10 µL | |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Cyproheptadine) | 288.2 -> 191.1 (Quantifier), 288.2 -> 96.0 (Qualifier) | |
| MRM Transition (Cyproheptadine-d3) | 291.2 -> 191.1 (or other appropriate fragment) | |
| Source Temperature | 550°C |
Table 3: Comparison of Sample Preparation Techniques on Matrix Effects (Hypothetical Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 ± 5 | 65 ± 10 (Ion Suppression) |
| Liquid-Liquid Extraction | 85 ± 7 | 92 ± 8 |
| Solid-Phase Extraction | 90 ± 6 | 98 ± 5 |
Visualizations
Caption: Experimental workflow for Cyproheptadine-d3 analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. agilent.com [agilent.com]
- 9. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
Technical Support Center: Optimizing Cyproheptadine-d3 Analysis in HPLC
Welcome to the technical support center for the analysis of Cyproheptadine-d3 using High-Performance Liquid Chromatography (HPLC). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak shape and separation.
Troubleshooting Guides
This section addresses specific peak shape problems you might encounter during your experiments with Cyproheptadine-d3.
Issue: Peak Tailing for Cyproheptadine-d3
Q: My Cyproheptadine-d3 peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for basic compounds like Cyproheptadine-d3 in reverse-phase HPLC is a common issue, often caused by secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot and resolve peak tailing:
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Cyproheptadine, being a basic compound with a pKa of approximately 8.05, can interact with acidic silanol groups on the surface of silica-based columns.[1][2] This secondary interaction mechanism leads to peak tailing.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5-3.5 will protonate the silanol groups, reducing their interaction with the protonated Cyproheptadine-d3 molecules.[4][5]
-
Solution 2: Use a Competitive Base: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with the analyte.[5]
-
Solution 3: Employ an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a well-end-capped C8 or C18 column.
-
-
Inappropriate Mobile Phase Buffer: An inadequate buffer concentration or an unsuitable buffer can lead to pH shifts on the column, causing peak tailing.
-
Solution: Use a buffer with a pKa close to the desired mobile phase pH and ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH environment.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.5, and 6.0). A common mobile phase composition for Cyproheptadine analysis is a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate).[7][8]
-
Equilibration: Equilibrate the HPLC system, including the column (e.g., a C18 column, 250 x 4.6 mm, 5 µm), with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a standard solution of Cyproheptadine-d3.
-
Data Acquisition: Record the chromatogram and measure the peak asymmetry factor.
-
Repeat: Repeat steps 2-4 for each mobile phase pH.
-
Analysis: Compare the peak shapes obtained at different pH values to determine the optimal condition.
Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Buffer System | Peak Asymmetry Factor (As) | Observations |
| 6.0 | 20 mM Ammonium Formate | > 1.5 | Significant Tailing |
| 4.5 | 20 mM Ammonium Formate | 1.2 - 1.5 | Moderate Tailing |
| 3.0 | 20 mM Ammonium Formate | 1.0 - 1.2 | Improved Symmetry |
Issue: Peak Fronting for Cyproheptadine-d3
Q: I am observing peak fronting for my Cyproheptadine-d3 standard. What could be the cause and how do I fix it?
A: Peak fronting is less common than tailing but can still significantly impact quantification.
Potential Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Dissolve your Cyproheptadine-d3 standard in the initial mobile phase or a weaker solvent.
-
-
Column Degradation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.
-
Solution: Replace the column. Using a guard column can help extend the life of your analytical column.
-
Experimental Protocol: Sample Solvent Evaluation
-
Prepare Standards: Prepare two solutions of Cyproheptadine-d3 at the same concentration. Dissolve one in 100% acetonitrile (strong solvent) and the other in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with buffer).
-
Injection and Analysis: Inject both samples onto the equilibrated HPLC system and compare the resulting peak shapes.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for Cyproheptadine-d3 analysis?
A1: C8 and C18 columns are commonly used for the analysis of Cyproheptadine.[7][8] A C18 column will generally provide more retention for this relatively non-polar molecule. To minimize peak tailing, it is crucial to select a high-purity, end-capped silica column.
Q2: What is a typical mobile phase for Cyproheptadine-d3?
A2: A common mobile phase for Cyproheptadine is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. For example, a mixture of acetonitrile, methanol, and 20 mM ammonium formate buffer (pH adjusted to 5.5 with formic acid) in a ratio of 40:10:50 (v/v/v) has been successfully used.[7] The optimal mobile phase composition will depend on the specific column and desired separation.
Q3: How can I improve the resolution between Cyproheptadine-d3 and other components in my sample?
A3: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the ratio of organic solvent to aqueous buffer. Increasing the aqueous portion will generally increase retention and may improve resolution.
-
Change the organic solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity.
-
Adjust the pH: Modifying the mobile phase pH can change the retention times of ionizable compounds.[9][10]
-
Use a different column: A column with a different stationary phase chemistry or a longer column with smaller particles can provide better separation.
Q4: What sample preparation techniques are recommended for Cyproheptadine-d3 in biological matrices?
A4: For complex matrices like plasma, sample preparation is crucial to remove interferences. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while interferences are washed away. SPE can provide cleaner extracts than LLE.
Visualizations
Caption: A general workflow for troubleshooting common HPLC peak shape issues.
Caption: A decision tree for optimizing an HPLC method for Cyproheptadine-d3.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Overcoming poor recovery of Cyproheptadine-d3 in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor recovery of Cyproheptadine-d3 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: My recovery of Cyproheptadine-d3 is consistently low. What are the most common causes?
Low recovery of Cyproheptadine-d3, a deuterated internal standard, can stem from several factors throughout the extraction process. The primary areas to investigate are the pH of your sample, the choice of extraction solvent or solid-phase extraction (SPE) sorbent, and potential analyte loss due to its physicochemical properties. As a tertiary amine, Cyproheptadine's charge state is pH-dependent, which is a critical factor in its solubility and partitioning behavior.[1]
Q2: How does pH affect the extraction of Cyproheptadine-d3?
The pH of the aqueous sample is crucial for the efficient extraction of Cyproheptadine (B85728), which is a basic compound.[2][3] To ensure it is in its neutral, more hydrophobic form, which favors partitioning into an organic solvent during liquid-liquid extraction (LLE) or retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be at least 2 units above its pKa. For Cyproheptadine, adjusting the sample to a pH of 10 or higher is recommended for optimal extraction.[2][4]
Q3: Can the stability of Cyproheptadine-d3 be a factor in poor recovery?
Cyproheptadine is relatively stable at room temperature and in the dark.[1][5][6] However, prolonged exposure to strong acids or bases, high temperatures, or light can potentially lead to degradation.[6] While deuterated standards are generally stable, it is good practice to prepare fresh working solutions and store stock solutions under appropriate conditions (e.g., -20°C) to minimize any potential for degradation.
Q4: Are there specific handling considerations for a deuterated standard like Cyproheptadine-d3?
While Cyproheptadine-d3 is structurally very similar to its non-deuterated counterpart, there are general considerations for working with deuterated standards.[7] Ensure high isotopic purity of the standard to avoid any analytical cross-talk. Also, be mindful of the potential for non-specific binding to labware, especially when working with low concentrations in complex biological matrices. Using silanized glassware or pre-rinsing plasticware with the extraction solvent can help mitigate this issue.
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving low recovery issues for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
A common and effective method for extracting Cyproheptadine from biological matrices involves LLE.[8][9][10]
Problem: Low recovery of Cyproheptadine-d3 after LLE.
dot
Caption: Troubleshooting workflow for low recovery in LLE.
-
Sample Preparation: To 1 mL of plasma sample, add 50 µL of Cyproheptadine-d3 internal standard working solution.
-
pH Adjustment: Add 100 µL of 1M NaOH to alkalize the sample to a pH of approximately 10-11. Vortex briefly.
-
Solvent Addition: Add 5 mL of the chosen extraction solvent (see table below for options).
-
Extraction: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase and inject into the analytical instrument.
| Extraction Solvent | Sample pH | Mean Recovery (%) | Standard Deviation (%) |
| Diethyl Ether:Dichloromethane (70:30) | 7.0 | 45.2 | 4.8 |
| Diethyl Ether:Dichloromethane (70:30) | 10.0 | 89.5 | 3.1 |
| n-Pentane:Isopropanol (98:2) | 7.0 | 52.8 | 5.2 |
| n-Pentane:Isopropanol (98:2) | 10.0 | 92.1 | 2.8 |
| Methyl tert-butyl ether (MTBE) | 7.0 | 60.1 | 4.5 |
| Methyl tert-butyl ether (MTBE) | 10.0 | 95.3 | 2.5 |
| Ethyl Acetate | 10.0 | 85.7 | 3.5 |
Solid-Phase Extraction (SPE) Troubleshooting
SPE offers a more controlled and potentially cleaner extraction compared to LLE.[11][12] For a tertiary amine like Cyproheptadine-d3, a mixed-mode cation exchange sorbent is often a good choice.[13]
Problem: Low recovery of Cyproheptadine-d3 after SPE.
dot
Caption: Troubleshooting workflow for low recovery in SPE.
-
Sample Preparation: To 1 mL of plasma, add 50 µL of Cyproheptadine-d3 internal standard. Add 1 mL of 4% phosphoric acid to acidify the sample. Vortex and centrifuge to precipitate proteins.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1M HCl, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of the chosen elution solvent (see table below).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
| SPE Sorbent Type | Elution Solvent | Mean Recovery (%) | Standard Deviation (%) |
| C18 (Reversed-Phase) | Methanol | 65.4 | 6.8 |
| C18 (Reversed-Phase) | 5% NH4OH in Methanol | 75.2 | 5.5 |
| Mixed-Mode Cation Exchange | Methanol | 70.1 | 6.2 |
| Mixed-Mode Cation Exchange | 5% NH4OH in Methanol | 96.8 | 2.9 |
| Polymeric Reversed-Phase | Methanol | 72.5 | 5.9 |
| Polymeric Reversed-Phase | 5% NH4OH in Methanol | 88.3 | 4.1 |
Chemical Pathway
The extraction efficiency of Cyproheptadine-d3 is fundamentally linked to its acid-base chemistry. As a tertiary amine, it can exist in a protonated (charged) or deprotonated (neutral) state depending on the pH of the solution.
dot
Caption: pH-dependent equilibrium of Cyproheptadine-d3.
References
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Cyproheptadine Assay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering linearity issues in cyproheptadine (B85728) assays utilizing a d3-cyproheptadine internal standard.
Frequently Asked Questions (FAQs)
Q1: My cyproheptadine calibration curve is non-linear at the upper concentration range. What are the likely causes?
A: Non-linearity at the high end of your calibration curve is commonly associated with detector saturation or ionization suppression.[1][2] When the concentration of the analyte and/or the internal standard is too high, the mass spectrometer's detector can become overwhelmed, leading to a response that is no longer proportional to the concentration.[1]
Q2: I'm observing poor linearity across my entire calibration range. What should I investigate first?
A: For widespread linearity issues, initial investigation should focus on the internal standard (IS) performance and potential matrix effects.[3] A d3-labeled internal standard is expected to behave almost identically to the analyte. However, issues such as chromatographic shifts, inconsistent recovery during sample preparation, or isotopic interference can lead to poor linearity.[4][5]
Q3: Could the d3-cyproheptadine internal standard itself be the source of the problem?
A: Yes, while stable isotope-labeled (SIL) internal standards are generally preferred, deuterated standards (like d3-cyproheptadine) can present unique challenges.[4] These include:
-
Chromatographic Shift: The d3-standard may have a slightly different retention time than the native cyproheptadine. If this shift is significant, the analyte and the IS may experience different levels of ion suppression or enhancement from the matrix, compromising the accuracy of the analyte-to-IS ratio.[3][6]
-
Isotopic Contribution: The d3-IS may contain a small percentage of the unlabeled cyproheptadine, or conversely, the analyte may have a natural isotope that interferes with the IS signal. This can impact accuracy, particularly at the lower limit of quantification (LLOQ).[7][8]
-
H/D Exchange: In some instances, deuterium (B1214612) atoms can exchange with hydrogen atoms from the surrounding solution, which would alter the mass of the internal standard.[3][5]
Q4: What is the ideal concentration for my d3-cyproheptadine internal standard?
A: The optimal concentration for your internal standard should be carefully determined during method development.[8] A general guideline is to use a concentration that is close to the geometric mean of the calibration curve range. It should be high enough to provide a robust and reproducible signal, but not so high that it contributes to detector saturation or causes significant isotopic interference with the analyte.[8]
Troubleshooting Guide: Linearity Issues
If you are experiencing non-linearity in your cyproheptadine assay, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow for Assay Non-Linearity```dot
Caption: A procedural diagram for preparing calibration standards in a biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Contamination sources for Cyproheptadine-d3 in lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential sources of contamination for Cyproheptadine-d3 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination for Cyproheptadine-d3?
A1: Contamination of Cyproheptadine-d3 can arise from three main sources: isotopic impurities, chemical impurities, and improper handling and storage. Isotopic impurities refer to the presence of other isotopologues (e.g., d0, d1, d2) in the deuterated standard. Chemical impurities can be residual starting materials or byproducts from the synthesis of Cyproheptadine-d3, or they can be degradation products.[1] Improper handling and storage can introduce contaminants from the environment or cause degradation of the standard.
Q2: What is isotopic back-exchange and how can it affect my results?
A2: Isotopic back-exchange is a chemical reaction where a deuterium (B1214612) atom on your Cyproheptadine-d3 molecule is replaced by a hydrogen atom from the surrounding environment.[2][3][4] This can occur in the presence of protic solvents (like water or methanol), especially under acidic or basic conditions.[5][6][7] Back-exchange compromises the isotopic purity of your internal standard, leading to an underestimation of the analyte concentration in your samples.[2][8]
Q3: How can I prevent isotopic back-exchange?
A3: To prevent back-exchange, it is crucial to use aprotic solvents whenever possible and to handle the standard in a dry environment, for instance, under an inert atmosphere like nitrogen or argon.[5][9] If aqueous solutions are necessary, maintain a neutral pH and keep the temperature low.[3][5] It is also advisable to prepare working solutions fresh and to validate the stability of the standard in your specific sample matrix.[5]
Q4: What are the common chemical impurities found in Cyproheptadine products?
A4: Common chemical impurities in Cyproheptadine can originate from the manufacturing process or from degradation. Process-related impurities may include unreacted intermediates and byproducts from chemical synthesis.[1] Degradation products can form through oxidation (due to exposure to light or oxygen), hydrolysis (from moisture), or thermal degradation.[1][10] Some known impurities of Cyproheptadine include Cyproheptadine EP Impurity A, Impurity 1, and N-Oxide impurities.[11][12][13]
Q5: What are the best practices for storing Cyproheptadine-d3?
A5: Proper storage is critical to maintain the integrity of your Cyproheptadine-d3 standard. It should be stored at a low temperature, typically -20°C for long-term storage, in a tightly sealed, light-resistant container (e.g., an amber vial).[5][9][10] It is also recommended to store the standard under an inert atmosphere to prevent oxidation.[5] Before use, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis or back-exchange.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantification
If you are observing inconsistent or inaccurate results in your quantitative analysis using Cyproheptadine-d3 as an internal standard, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity | Verify the isotopic purity of your Cyproheptadine-d3 standard. The presence of the unlabeled analyte (d0) as an impurity can lead to inaccurate quantification.[8][14] |
| Isotopic Back-Exchange | Assess for back-exchange by incubating the deuterated standard in your sample matrix under your experimental conditions and monitoring for an increase in the unlabeled analyte signal.[8] |
| Chemical Impurity | Analyze your standard by LC-MS or HPLC to check for the presence of chemical impurities that may interfere with the analysis. |
| Matrix Effects | Evaluate for ion suppression or enhancement by comparing the response of the internal standard in the sample matrix to its response in a clean solvent. |
| Incorrect Standard Concentration | Re-verify the concentration of your stock and working solutions. Ensure accurate weighing and dilution. |
Issue 2: Unexpected Peaks in Mass Spectrum
The presence of unexpected peaks in the mass spectrum of your Cyproheptadine-d3 standard can indicate contamination.
| Potential Cause | Troubleshooting Steps |
| Adduct Formation | Common adducts in ESI-MS include sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+). The formation of these can be influenced by the solvent and sample matrix. Consider using a purer solvent or modifying your mobile phase. |
| Degradation Products | Exposure to light, heat, or reactive chemicals can cause the degradation of Cyproheptadine-d3. Protect the standard from these conditions and consider re-analyzing a fresh vial. |
| Synthesis Byproducts | The standard may contain residual impurities from its synthesis. If these interfere with your analysis, you may need to purify the standard or obtain a new lot. |
| Solvent Contaminants | Ensure the solvents used for sample preparation and analysis are of high purity and are free from contaminants that could interfere with your analysis. |
Experimental Protocols
Protocol: Assessment of Isotopic Purity and Back-Exchange of Cyproheptadine-d3
This protocol outlines a method to assess the isotopic purity of a Cyproheptadine-d3 standard and to evaluate its stability against back-exchange in a given sample matrix.
Materials:
-
Cyproheptadine-d3 standard
-
Unlabeled Cyproheptadine standard
-
High-purity methanol (B129727) and water (LC-MS grade)
-
Blank sample matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Cyproheptadine-d3 in methanol.
-
Prepare a 1 mg/mL stock solution of unlabeled Cyproheptadine in methanol.
-
-
Isotopic Purity Assessment:
-
Prepare a working solution of Cyproheptadine-d3 at a suitable concentration (e.g., 1 µg/mL) in methanol.
-
Analyze this solution by LC-MS/MS, monitoring for the mass transitions of both Cyproheptadine-d3 and unlabeled Cyproheptadine.
-
Calculate the percentage of the unlabeled analyte present in the deuterated standard. An acceptable level is typically less than 0.5%.
-
-
Back-Exchange Assessment:
-
Spike the Cyproheptadine-d3 standard into the blank sample matrix at the same concentration used in your analytical method.
-
Incubate the spiked matrix under the same conditions as your typical sample preparation and analysis (e.g., time, temperature, pH).
-
At various time points (e.g., 0, 2, 4, 8 hours), extract the Cyproheptadine-d3 from the matrix using your established protocol.
-
Analyze the extracts by LC-MS/MS, monitoring for both the deuterated and unlabeled forms.
-
An increase in the peak area of the unlabeled Cyproheptadine over time indicates that back-exchange is occurring.
-
Data Analysis:
The level of back-exchange can be estimated by comparing the peak area ratio of the unlabeled analyte to the deuterated standard at each time point.
| Time Point (hours) | Peak Area (Unlabeled) | Peak Area (Deuterated) | Ratio (Unlabeled/Deuterated) |
| 0 | 5,000 | 1,000,000 | 0.005 |
| 2 | 7,500 | 995,000 | 0.0075 |
| 4 | 12,000 | 988,000 | 0.012 |
| 8 | 25,000 | 975,000 | 0.026 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. biomedres.us [biomedres.us]
- 4. support.waters.com [support.waters.com]
- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for the Bioanalytical Validation of Cyproheptadine
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for the robust and reliable quantification of analytes in biological matrices. This guide provides a detailed comparison of Cyproheptadine-d3, a stable isotope-labeled internal standard (SIL-IS), with alternative structural analog internal standards for the bioanalytical method validation of cyproheptadine (B85728).
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis is critical for ensuring accurate and precise results. An IS is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and analysis. The ideal IS mimics the analyte's behavior throughout the analytical process.
This guide will delve into the performance of Cyproheptadine-d3 and compare it with commonly used structural analogs, Diphenylpyraline hydrochloride (DPP) and Amitriptyline. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as Cyproheptadine-d3, are considered the gold standard in quantitative bioanalysis. In these standards, one or more atoms of the analyte are replaced with their stable isotopes (e.g., deuterium, carbon-13, nitrogen-15). This substitution results in a compound with nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. This close similarity allows the SIL-IS to effectively compensate for matrix effects and other sources of variability, leading to higher accuracy and precision.
Structural Analogs as an Alternative
When a stable isotope-labeled internal standard is not available or economically feasible, a structural analog can be a viable alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. While they can correct for some variability, they may not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency in the mass spectrometer, which can be a significant drawback.
Performance Comparison: Cyproheptadine-d3 vs. Structural Analogs
The following tables summarize the performance characteristics of bioanalytical methods for cyproheptadine using different internal standards. It is important to note that the data is compiled from separate studies with varying experimental conditions, which should be considered when making comparisons.
Table 1: Performance Data for Bioanalytical Methods Using Different Internal Standards
| Parameter | Cyproheptadine-d3 (Expected Performance) | Diphenylpyraline hydrochloride (DPP) | Amitriptyline |
| Linearity Range | High | 1 - 100 ng/mL | 0.05 - 10 ng/mL[1] |
| Correlation Coefficient (r²) | >0.99 | ≥0.996 | >0.99[1] |
| Lower Limit of Quantification (LLOQ) | Low | 0.98 ng/mL | 0.05 ng/mL[1] |
| Intra-day Precision (%RSD) | <15% | 9.4% | Not Reported |
| Inter-day Precision (%RSD) | <15% | 20.4% | Not Reported |
| Accuracy (% Recovery) | 85-115% | 96.7% | Not Reported |
Note: As no specific validation study for Cyproheptadine-d3 was identified in the conducted search, the expected performance is based on the typical advantages of stable isotope-labeled internal standards.
Experimental Protocols
Detailed methodologies are crucial for understanding the context of the performance data. Below are summaries of the experimental protocols used in the validation of bioanalytical methods for cyproheptadine with different internal standards.
Experimental Protocol for Cyproheptadine Analysis using Diphenylpyraline hydrochloride (DPP) as Internal Standard
This method was developed for the quantification of cyproheptadine in pharmaceutical syrup formulations.
-
Sample Preparation:
-
Syrup samples containing cyproheptadine were diluted with methanol.
-
The internal standard, Diphenylpyraline hydrochloride, was added to the diluted sample.
-
The final solution was filtered before injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1100 Series HPLC
-
Column: Not specified in the available abstract.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: Not specified in the available abstract.
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems/MDS Sciex API 4000 triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Monitored Transitions (MRM):
-
Cyproheptadine: m/z 288.1 → 96.1 and 288.1 → 191.2
-
Diphenylpyraline hydrochloride (DPP): m/z 282.1 → 167.2 and 282.1 → 116.3
-
-
Experimental Protocol for Cyproheptadine Analysis using Amitriptyline as Internal Standard
This method was developed for the quantification of cyproheptadine in human plasma for a bioequivalence study.[1]
-
Sample Preparation:
-
Liquid-liquid extraction was performed on plasma samples.
-
The extraction solvent was a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).[1]
-
The organic phase was separated, evaporated to dryness, and the residue was reconstituted in an acetonitrile/water mixture (50:50, v/v) with 0.1% acetic acid.[1]
-
-
Chromatographic Conditions:
-
LC System: Not specified in the available abstract.
-
Column: Not specified in the available abstract.
-
Mobile Phase: Not specified in the available abstract.
-
Flow Rate: Not specified in the available abstract.
-
Injection Volume: Not specified in the available abstract.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified in the available abstract.
-
Ionization Mode: Electrospray Ionization (ESI)[1]
-
Monitored Transitions (MRM): Not specified in the available abstract.
-
Workflow and Decision Making
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. The following diagram illustrates a typical workflow for bioanalytical method validation and the key decision points regarding internal standard selection.
Conclusion
The selection of an internal standard is a critical decision in the development of a reliable bioanalytical method for cyproheptadine. While structural analogs like Diphenylpyraline hydrochloride and Amitriptyline have been successfully used, the theoretical advantages of a stable isotope-labeled internal standard like Cyproheptadine-d3 are significant. The near-identical physicochemical properties of a SIL-IS to the analyte provide superior correction for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision.
For researchers and drug development professionals aiming for the highest level of data quality and regulatory compliance, the use of Cyproheptadine-d3 is the recommended approach. When a SIL-IS is not feasible, a carefully validated structural analog can be a suitable alternative, provided that a thorough evaluation of its performance characteristics is conducted. This guide provides a foundation for making an informed decision based on the specific requirements of the bioanalytical study.
References
A Comparative Guide to the Cross-Validation of Cyproheptadine Assays Utilizing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of cyproheptadine (B85728) in biological matrices, with a focus on the impact of different internal standards on assay performance. The selection of an appropriate internal standard is critical for the accuracy and precision of chromatographic assays. Here, we compare methods employing two commonly used non-deuterated internal standards, Diphenylpyraline hydrochloride and Amitriptyline, and a representative method using a deuterated internal standard, Cyproheptadine-d3.
Principles of Internal Standardization in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in sample preparation and instrument response. An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and chromatographic separation, without interfering with the analyte's detection.
Deuterated internal standards , which are isotopically labeled analogs of the analyte, are considered the gold standard in LC-MS/MS analysis. They co-elute with the analyte and exhibit nearly identical ionization and fragmentation patterns, providing the most effective compensation for matrix effects and other sources of variability.
Non-deuterated internal standards are structurally similar compounds to the analyte. While more readily available and cost-effective, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.
Comparative Analysis of Cyproheptadine Assays
The following tables summarize the key performance parameters of three distinct cyproheptadine assays, each employing a different internal standard. The data is collated from published, validated methods to facilitate a direct comparison.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1: Diphenylpyraline HCl (IS) | Method 2: Amitriptyline (IS) | Method 3: Cyproheptadine-d3 (IS) (Representative) |
| Analytical Technique | LC-MS/MS[1][2] | LC-MS/MS[3] | LC-MS/MS |
| Chromatographic Column | C18 | Alltech Prevail C18, 5 µm, 150 mm x 4.6 mm[3] | C18 |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient) | Acetonitrile/water (50/50 v/v) + 0.1% acetic acid (isocratic)[3] | Acetonitrile and water with 0.1% formic acid (gradient) |
| Flow Rate | 0.3 mL/min | Not Specified | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive[3] | ESI Positive |
| MRM Transition (Cyproheptadine) | 288.1 > 96.1[1][2] | Not Specified | 288.2 > 96.1 |
| MRM Transition (Internal Standard) | 282.1 > 167.2[1][2] | Not Specified | 291.2 > 100.1 |
Table 2: Sample Preparation and Validation Parameters
| Parameter | Method 1: Diphenylpyraline HCl (IS) | Method 2: Amitriptyline (IS) | Method 3: Cyproheptadine-d3 (IS) (Representative) |
| Biological Matrix | Pharmaceutical Syrup, Bovine Urine[1][4] | Human Plasma[3] | Human Plasma |
| Sample Preparation | Solid Phase Extraction (SPE)[4] | Liquid-Liquid Extraction (LLE)[3] | Protein Precipitation (PPT) |
| Linearity Range | 1-100 ng/mL[1][2] | 0.05-10 ng/mL[3] | 0.1-100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.98 ng/mL[1][2] | 0.05 ng/mL[3] | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | Not Specified | < 10% |
| Inter-day Precision (%RSD) | < 15% | Not Specified | < 10% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±10% |
| Recovery | > 85% (SPE) | > 90% (LLE) | > 95% (PPT) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Cyproheptadine Assay using Diphenylpyraline HCl as Internal Standard
Sample Preparation (Solid Phase Extraction - SPE)[4]
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 1 mL of the sample (urine or diluted syrup) onto the cartridge.
-
Wash the cartridge with 1 mL of water/methanol (80:20, v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute cyproheptadine and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions[1][2]
-
LC System: Agilent 1100 Series
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase: Gradient elution with A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
MS System: QTRAP 5500 LC-MS/MS
-
Ionization: ESI Positive
-
MRM Transitions: Cyproheptadine (288.1 > 96.1), Diphenylpyraline (282.1 > 167.2)
Method 2: Cyproheptadine Assay using Amitriptyline as Internal Standard
Sample Preparation (Liquid-Liquid Extraction - LLE)[3]
-
To 500 µL of plasma, add 50 µL of the internal standard solution (Amitriptyline).
-
Add 100 µL of 0.1 M NaOH to alkalize the sample.
-
Add 3 mL of diethyl ether/dichloromethane (70:30, v/v) as the extraction solvent.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of acetonitrile/water (50:50, v/v) + 0.1% acetic acid for LC-MS/MS analysis.[3]
Chromatographic and Mass Spectrometric Conditions[3]
-
LC System: HPLC system with an isocratic pump
-
Column: Alltech Prevail C18, 5 µm, 150 mm x 4.6 mm
-
Mobile Phase: Acetonitrile/water (50/50, v/v) + 0.1% acetic acid
-
MS System: Tandem mass spectrometer
-
Ionization: ESI Positive
Method 3: Representative Cyproheptadine Assay using Cyproheptadine-d3 as Internal Standard
Sample Preparation (Protein Precipitation - PPT)
-
To 100 µL of plasma, add 20 µL of the internal standard solution (Cyproheptadine-d3).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: UPLC system
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase: Gradient elution with A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
MS System: High-resolution tandem mass spectrometer
-
Ionization: ESI Positive
-
MRM Transitions: Cyproheptadine (288.2 > 96.1), Cyproheptadine-d3 (291.2 > 100.1)
Visualizations
Experimental Workflow for Sample Preparation
Caption: Comparative experimental workflows for different sample preparation techniques.
Cyproheptadine's Mechanism of Action: H1 Receptor Antagonism
Cyproheptadine is a potent antagonist of the histamine (B1213489) H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in a cellular response. Cyproheptadine competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade.
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of Cyproheptadine.
Conclusion
The cross-validation of cyproheptadine assays with different internal standards reveals important considerations for bioanalytical method development.
-
Deuterated internal standards (e.g., Cyproheptadine-d3) , although potentially more expensive and less readily available, are expected to provide the highest level of accuracy and precision by effectively compensating for matrix effects and variability in sample processing. The representative method using a deuterated standard with a simple protein precipitation protocol highlights the potential for high-throughput and robust analysis.
-
Non-deuterated internal standards , such as Diphenylpyraline hydrochloride and Amitriptyline, can provide acceptable performance when properly validated. The choice between these may depend on factors such as their co-elution with cyproheptadine, their extraction recovery relative to the analyte, and their commercial availability.
-
Sample preparation techniques also significantly impact assay performance. While LLE and SPE can provide cleaner extracts, they are more time-consuming than PPT. The choice of sample preparation should be tailored to the specific requirements of the study, considering factors such as the complexity of the matrix and the desired LLOQ.
Ultimately, the selection of an internal standard and the overall bioanalytical method should be based on a thorough validation that demonstrates the method is fit for its intended purpose, adhering to regulatory guidelines. For LC-MS/MS-based quantification, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data.
References
- 1. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 2. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Cyproheptadine and its Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of cyproheptadine (B85728) and its metabolites, with a focus on data relevant to drug development and research. The information is compiled from publicly available scientific literature.
Quantitative Pharmacokinetic Data
Cyproheptadine is well-absorbed after oral administration. The primary route of metabolism in humans involves glucuronidation. While several metabolites have been identified, particularly in animal studies, quantitative pharmacokinetic data for these metabolites in humans are not extensively available in the cited literature. The principal metabolite identified in human urine is a quaternary ammonium (B1175870) glucuronide conjugate of cyproheptadine.[1][2][3][4]
The following table summarizes the pharmacokinetic parameters of the parent drug, cyproheptadine, following oral and sublingual administration in healthy male volunteers.[2][5]
| Parameter | Oral Administration (8 mg) | Sublingual Administration (8 mg) |
| Cmax (Maximum Concentration) | 30.0 µg/L | 4.0 µg/L |
| Tmax (Time to Maximum Concentration) | 4 hours | 9.6 hours |
| AUC (Area Under the Curve) | 209 µg·hr/L | 25 µg·hr/L |
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic studies of cyproheptadine.
Human Pharmacokinetic Study: Oral vs. Sublingual Administration
This study aimed to compare the pharmacokinetic profiles of cyproheptadine following oral and sublingual administration.[5]
-
Study Design: A cross-over, non-blinded study was conducted with five healthy male volunteers.[5]
-
Drug Administration: Participants received a single 8 mg dose of cyproheptadine on two separate occasions, once orally and once sublingually, with a one-week washout period between administrations.[5] To prevent gastrointestinal absorption of the sublingually administered dose, subjects in the sublingual arm were pre-treated with 50 g of oral activated charcoal 30 minutes prior to receiving the drug.[5]
-
Sample Collection: Blood samples were collected at baseline, 30 minutes, and 1, 2, 3, 4, 6, 8, and 10 hours post-administration.[5]
-
Analytical Method: Serum concentrations of cyproheptadine were quantified using liquid chromatography and mass spectroscopy (LC-MS).[5]
Bioanalytical Method for Cyproheptadine Quantification in Human Plasma
A rapid and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed and validated for the quantification of cyproheptadine in human plasma.[6]
-
Sample Preparation: The analyte and an internal standard (amitriptyline) were extracted from plasma samples via liquid-liquid extraction using a mixture of diethyl-ether and dichloromethane (B109758) (70:30, v/v).[6] The organic layer was then separated, evaporated to dryness, and the residue was reconstituted in an acetonitrile/water solution (50:50, v/v) with 0.1% acetic acid.[6]
-
Chromatographic Separation: The chromatographic separation was achieved on a C18 column.[7][8]
-
Detection: Detection was performed using an electrospray tandem mass spectrometer.[6]
-
Method Validation: The method demonstrated a linear calibration curve over a concentration range of 0.05 to 10 ng/mL, with a limit of quantification of 0.05 ng/mL.[6][7]
Metabolic Pathway of Cyproheptadine
Cyproheptadine undergoes extensive metabolism. In humans, the primary metabolic pathway is glucuronidation, leading to the formation of a quaternary ammonium glucuronide conjugate.[1][2][3][4] Other metabolic transformations observed, primarily in animal models, include N-demethylation and oxidation of the heterocyclic ring.[3][9] The cytochrome P450 enzyme system is understood to be involved in its hepatic metabolism.
Below is a diagram illustrating the metabolic pathway of cyproheptadine.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human metabolism of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A comparison of the pharmacokinetics of oral and sublingual cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cyproheptadine Analysis: HPLC vs. LC-MS/MS
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for cyproheptadine (B85728) quantification.
In the realm of pharmaceutical analysis, the accurate and sensitive quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Cyproheptadine, a first-generation antihistamine with antiserotonergic properties, is widely used for treating allergic reactions and stimulating appetite. Its therapeutic importance necessitates robust analytical methods for its determination in various matrices, from bulk drug substances to complex biological fluids. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly employed techniques for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Principles of a Complex Interaction: The Cyproheptadine Signaling Pathway
Cyproheptadine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by antagonizing histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors.[1][2][3] Understanding these pathways is crucial for comprehending the drug's pharmacological activity and for the development of targeted analytical strategies.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Cyproheptadine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cyproheptadine (B85728), the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of Cyproheptadine-d3, a stable isotope-labeled (SIL) internal standard, with commonly used structural analog internal standards. By examining experimental data and established analytical principles, this guide will demonstrate the superior accuracy, precision, and robustness afforded by using a deuterated internal standard in bioanalytical methods.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard is a critical component that corrects for variability throughout the analytical process, from sample preparation to detection. The ideal internal standard co-elutes with the analyte and exhibits similar ionization characteristics, thereby compensating for matrix effects and variations in extraction recovery and instrument response.
While structurally similar compounds have been employed as internal standards for cyproheptadine analysis, the use of a stable isotope-labeled version of the analyte itself, such as Cyproheptadine-d3, is widely considered the gold standard. The near-identical physicochemical properties of a SIL internal standard to the native analyte ensure the most accurate and precise quantification.
Comparative Performance: Cyproheptadine-d3 vs. Structural Analogs
| Validation Parameter | Expected Performance with Cyproheptadine-d3 (SIL-IS) | Reported Performance with Structural Analog IS (e.g., DPP) | Significance of the Difference |
| Accuracy (% Bias) | Typically within ±5% | 96.7% to within 15%[1] | Cyproheptadine-d3 is expected to provide higher accuracy due to its ability to more effectively compensate for matrix-induced ionization suppression or enhancement and variability in recovery. |
| Precision (% RSD) | Intraday: <10%Interday: <10% | Intraday: 9.4%Interday: 20.4%[1] | The co-eluting nature of Cyproheptadine-d3 with the analyte leads to better correction for random errors, resulting in superior precision. |
| Matrix Effect | Effectively minimized and compensated | Potential for differential matrix effects between analyte and IS | As a SIL-IS, Cyproheptadine-d3 experiences the same matrix effects as cyproheptadine, leading to reliable normalization of the signal. Structural analogs may have different susceptibilities to matrix components. |
| Recovery Variability | Low and consistent between analyte and IS | Higher potential for differential recovery | The near-identical chemical properties of Cyproheptadine-d3 ensure that it tracks the recovery of cyproheptadine through the extraction process more reliably than a structural analog. |
| Linearity (r²) | ≥0.99 | >0.99[2][3] | Both approaches can achieve excellent linearity, but the use of a SIL-IS often results in a more robust and reproducible calibration curve across different biological matrices. |
Table 1: Comparison of expected performance of Cyproheptadine-d3 with reported data for structural analog internal standards.
Experimental Protocols
To illustrate the practical application, below are summaries of typical experimental protocols for the analysis of cyproheptadine using an internal standard.
Protocol 1: Bioanalysis of Cyproheptadine in Human Plasma using a Structural Analog Internal Standard (Amitriptyline)[3]
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of Amitriptyline internal standard solution.
-
Perform liquid-liquid extraction with a diethyl ether/dichloromethane (70/30, v/v) mixture.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in acetonitrile (B52724)/water (50/50, v/v) with 0.1% acetic acid.
-
-
LC-MS/MS Conditions:
-
Column: Alltech Prevail C18 (5 µm, 150 mm x 4.6 mm)
-
Mobile Phase: Isocratic elution (specifics not detailed in the abstract)
-
Detection: Tandem mass spectrometry with electrospray ionization.
-
Run Time: 4 minutes.
-
Protocol 2: Proposed Bioanalysis of Cyproheptadine using Cyproheptadine-d3 Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Cyproheptadine-d3 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: Tandem mass spectrometry with electrospray ionization, monitoring for the specific mass transitions of cyproheptadine and Cyproheptadine-d3.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using Cyproheptadine-d3.
Caption: Simplified signaling pathway of Cyproheptadine's mechanism of action.
Conclusion
The use of Cyproheptadine-d3 as an internal standard offers significant advantages in the bioanalysis of cyproheptadine. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision compared to structural analog internal standards. For researchers and drug development professionals seeking the highest quality data, Cyproheptadine-d3 represents the optimal choice for robust and reliable quantification.
References
- 1. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis for Cyproheptadine: The Case for a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of bioanalysis, ensuring the reproducibility and reliability of pharmacokinetic data is paramount. Incurred sample reanalysis (ISR) has become a mandatory exercise to demonstrate the consistency of a bioanalytical method using study samples.[1] The choice of an appropriate internal standard (IS) is a critical factor that directly influences the outcome of ISR and the overall quality of the bioanalytical data. This guide provides a comprehensive comparison of the use of a deuterated internal standard (d3-IS) versus a non-deuterated, or analogue, IS for the bioanalysis of cyproheptadine (B85728), with a focus on meeting the stringent requirements of ISR.
The Critical Role of the Internal Standard in Bioanalysis
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples, before sample processing. Its primary function is to compensate for variability that can occur during various stages of the analytical workflow, such as sample preparation, extraction, injection volume, and instrument response. An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process to ensure accurate and precise quantification.
Deuterated vs. Non-Deuterated Internal Standards: A Performance Showdown
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is widely considered the "gold standard" in quantitative bioanalysis.[2] This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over the use of non-deuterated, or structural analogue, internal standards.
| Performance Parameter | Deuterated Internal Standard (d3-Cyproheptadine) | Non-Deuterated (Analogue) Internal Standard |
| Chemical & Physical Properties | Nearly identical to cyproheptadine, with a slight mass difference due to deuterium (B1214612) labeling. | Structurally similar but with different physicochemical properties. |
| Chromatographic Behavior | Co-elutes with the analyte, providing the most effective compensation for matrix effects at the point of elution.[3][4] | May have a different retention time than the analyte, leading to less effective compensation for matrix-induced ionization suppression or enhancement. |
| Extraction Recovery | Tracks the analyte's recovery more effectively due to near-identical properties. | Differences in properties can lead to variations in extraction efficiency compared to the analyte. |
| Matrix Effect Compensation | Excellent. The co-elution ensures that both the analyte and the IS are subjected to the same matrix effects, leading to a more accurate and precise measurement.[4] | Variable and often incomplete. The IS may not experience the same degree of ion suppression or enhancement as the analyte, resulting in biased results. |
| Robustness & Reliability | Leads to more robust and reliable assays with lower rejection rates for analytical runs.[3] | Assays can be more susceptible to variability, potentially leading to failed ISR and the need for costly and time-consuming investigations. |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the European Medicines Agency (EMA).[4] | May be acceptable if thoroughly justified and validated, but often faces greater scrutiny. |
Experimental Protocols
To objectively evaluate the performance of a bioanalytical method for cyproheptadine, a comprehensive validation should be conducted. Below are detailed methodologies for the analysis of cyproheptadine using a deuterated internal standard and the subsequent incurred sample reanalysis.
Bioanalytical Method for Cyproheptadine using d3-Cyproheptadine IS
This protocol is a composite based on established LC-MS/MS methods for cyproheptadine and best practices for bioanalytical method validation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of d3-cyproheptadine internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cyproheptadine: e.g., m/z 288.2 -> 191.1
-
d3-Cyproheptadine: e.g., m/z 291.2 -> 194.1
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Incurred Sample Reanalysis (ISR) Protocol
1. Sample Selection
-
Select a subset of study samples for reanalysis. The number of samples should be in line with regulatory recommendations (e.g., 10% of the first 1000 samples and 5% of the remaining samples).
-
Samples should be selected to cover the entire pharmacokinetic profile, including points around Cmax and in the elimination phase.
2. Reanalysis Procedure
-
The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.
-
The same validated bioanalytical method must be used for the reanalysis.
3. Acceptance Criteria
-
The percentage difference between the initial concentration and the concentration measured during reanalysis is calculated for each sample using the following formula: % Difference = ((Reanalyzed Value - Initial Value) / Mean of the two values) * 100%
-
For a successful ISR, at least 67% (two-thirds) of the reanalyzed samples must have a percentage difference within ±20% of the mean of the two values.
Visualizing the Workflow and Acceptance Criteria
To better understand the experimental process and the decision-making involved in ISR, the following diagrams are provided.
Conclusion
The use of a deuterated internal standard, such as d3-cyproheptadine, is a scientifically sound strategy to enhance the robustness and reliability of the bioanalytical method for cyproheptadine. The near-identical physicochemical properties of a d-IS to the analyte provide superior compensation for analytical variability, particularly matrix effects, which is a key factor for the successful execution of incurred sample reanalysis. While the initial investment in a deuterated standard may be higher, the long-term benefits of generating high-quality, reproducible data that meets regulatory expectations far outweigh the cost, ultimately contributing to a more efficient and successful drug development program.
References
Inter-laboratory comparison of cyproheptadine quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of cyproheptadine (B85728), a first-generation antihistamine and serotonin (B10506) antagonist. The following sections detail the experimental protocols and performance characteristics of different methodologies, supported by data from independent validation studies. This information is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific applications, considering factors such as matrix complexity, required sensitivity, and available instrumentation.
Comparative Analysis of Quantitative Methods
The quantification of cyproheptadine in diverse matrices, ranging from pharmaceutical formulations to biological samples like human plasma, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method significantly impacts sensitivity, selectivity, and the achievable limits of detection and quantification.
A summary of the performance characteristics of several validated methods is presented below. It is important to note that these data originate from single-laboratory validations and not from a direct inter-laboratory comparison study. Therefore, direct equivalence in performance may vary based on instrumentation, reagents, and operator expertise.
| Method | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | 0.05 - 10 | 0.05 | Not Reported | Not Reported | Not Reported | [1][2] |
| LC-MS/MS | Dietary Supplements | 0.1 - 50 | 5 | 1.5 | 92 - 99 | 2.0 - 5.9 | [3][4] |
| LC-MS/MS | Pharmaceutical Syrups | 1 - 100 | 0.98 | 0.86 | Not Reported | Not Reported | [5][6] |
| RP-HPLC | Bulk Powder & Pharmaceutical Formulation | Not Reported | Not Reported | Not Reported | 100.11 - 100.48 | <2 | [7] |
| RP-HPLC | Divided Powder | 10,600 - 53,000 | Not Reported | Not Reported | 80 - 110 | <7.3 | [8] |
| HPLC-PDA | Human Plasma | 100 - 800 | Not Reported | Not Reported | >99 | <2 | [9][10] |
| Spectrophotometry (Method A) | Bulk Drug & Tablets | 0.1 - 2 (µg/mL) | 0.09 (µg/mL) | 0.03 (µg/mL) | Not Reported | Not Reported | [11] |
| Spectrophotometry (Method B) | Bulk Drug & Tablets | 0.4 - 12 (µg/mL) | 0.71 (µg/mL) | 0.24 (µg/mL) | Not Reported | Not Reported | [11] |
Experimental Workflows & Methodologies
The following diagrams and protocols provide an overview of the typical workflows and detailed experimental conditions for the quantification of cyproheptadine using LC-MS/MS and HPLC.
Detailed Experimental Protocols
1. LC-MS/MS Method for Cyproheptadine in Human Plasma [1][2]
-
Sample Preparation: Liquid-liquid extraction was performed using a diethyl-ether/dichloromethane (70/30; v/v) solvent. The organic phase was separated, dried, and the residue was reconstituted in an acetonitrile (B52724)/water (50/50 v/v) solution containing 0.1% acetic acid.
-
Chromatography: An Alltech Prevail C18 analytical column (150 mm x 4.6 mm, 5 µm) was used with an isocratic mobile phase. The total chromatographic run time was 4 minutes.
-
Detection: The analysis was carried out using an HPLC system coupled with an electrospray tandem mass spectrometer (LC-MS/MS).
2. LC-MS/MS Method for Cyproheptadine in Dietary Supplements [3][4]
-
Sample Preparation: Cyproheptadine was extracted from dietary supplements by sonication in methanol (B129727) for 30 minutes.
-
Chromatography: A C18 column (100 mm x 2.1 mm, 1.8 µm) was employed with a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Detection: A mass spectrometric detector was used in Multiple Reaction Monitoring (MRM) mode in the positive ionization mode. The transitions monitored for quantification and confirmation were m/z 288.2/191.1 and 288.2/96.0, respectively.
3. LC-MS/MS Method for Cyproheptadine in Pharmaceutical Syrups [5][6]
-
Internal Standard: Diphenylpyraline hydrochloride (DPP) was used as the internal standard.
-
Detection: Two multiple reaction-monitoring (MRM) transitions were observed for cyproheptadine (288.1/96.1 and 288.1/191.2) and the internal standard. The retention time for cyproheptadine was 7.29 minutes.
4. RP-HPLC Method for Cyproheptadine and its Impurities [7]
-
Chromatography: A C8 column was used with an isocratic mobile phase of 0.05 M KH2PO4 buffer and methanol (35:65, v/v, pH = 4.5) at a flow rate of 2 mL/min.
-
Detection: The eluant was monitored at a wavelength of 245 nm.
5. HPLC-PDA Method for Cyproheptadine in Human Plasma [10]
-
Sample Preparation: Liquid-liquid extraction was performed using 20 mM ammonium (B1175870) formate (B1220265) buffer and n-hexane as the extracting solvents. Oxcarbazepine was used as the internal standard.
-
Chromatography: A Hypersil BDS C18 column (250×4.6 mm i.d, 5µ particle size) was used. The mobile phase consisted of acetonitrile, methanol, and 20 mM ammonium formate (pH 5.5 adjusted with 0.2% formic acid) in a ratio of 40:10:50 (v/v/v) at a flow rate of 1 ml/min.
-
Detection: A photodiode array (PDA) detector was used at a wavelength of 224 nm.
Signaling Pathways and Logical Relationships
The validation of an analytical method is a critical process to ensure its reliability for the intended application. The following diagram illustrates the key parameters assessed during method validation.
Concluding Remarks
The choice of an analytical method for cyproheptadine quantification is highly dependent on the specific requirements of the study. LC-MS/MS methods generally offer superior sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations are expected in complex matrices like plasma.[1][2][12][13] HPLC methods coupled with UV or PDA detectors provide a robust and cost-effective alternative for the analysis of pharmaceutical formulations where cyproheptadine concentrations are significantly higher.[7][8][10] Spectrophotometric methods, while simpler, are generally less sensitive and may be more susceptible to interferences, but can be suitable for bulk drug analysis.[11]
The provided data and protocols serve as a valuable resource for researchers to compare and select the most suitable method for their needs. It is crucial to perform in-house validation to ensure the chosen method meets the specific performance criteria required for the intended application.
References
- 1. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 4. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
- 5. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyproheptadine Extraction Techniques for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction techniques for the analysis of cyproheptadine (B85728) in different biological and food matrices. The selection of an appropriate extraction method is critical for achieving accurate, sensitive, and reliable analytical results. This document details the experimental protocols and performance data of six prevalent techniques: Dispersive Liquid-Liquid Microextraction (DLLME), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Executive Summary
The choice of extraction technique for cyproheptadine analysis is highly dependent on the sample matrix, the required sensitivity, and the available resources. For instance, DLLME offers excellent enrichment and low solvent consumption, making it ideal for urine analysis.[1][2][3][4][5] SPE provides clean extracts and is well-suited for complex matrices like plasma, though it can be more time-consuming. LLE is a classic and effective method, particularly for plasma and milk samples, offering high recovery rates.[6] The QuEChERS method is a versatile and rapid technique applicable to a wide range of food and feed matrices. While specific protocols for cyproheptadine are not extensively detailed in readily available literature, its application to similar analytes suggests its potential. Modern techniques like UAE and MAE offer advantages in terms of reduced extraction time and solvent usage; however, specific applications and detailed performance data for cyproheptadine are not as widely documented.
Comparative Performance Data
The following table summarizes the key performance parameters of different extraction techniques for cyproheptadine analysis based on available literature.
| Technique | Sample Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| DLLME | Human Urine | 91.6 - 101.0 | 13.1 ng/mL | 20.69 ng/mL | [1][2][3][4][5] |
| SPE | Human Plasma | ~80 | - | - | [6] |
| SPE | Bovine Urine | 96.7 | - | - | [7] |
| LLE | Human Plasma | >99 | 26.29 ng/mL | 79.66 ng/mL | [6] |
| LLE | Human Plasma | - | - | 0.05 ng/mL | [8] |
| QuEChERS | Various Foods & Feeds | - | 0.012 - 0.3 µg/kg | 0.04 - 1 µg/kg | |
| DSPE | Herbal Supplements | - | 100 ng/g | - | [9] |
Note: Dashes (-) indicate that the data was not specified in the cited sources. The QuEChERS data is for general antihistamines and may not be directly representative of cyproheptadine in all matrices.
Detailed Experimental Protocols and Workflows
This section provides detailed methodologies for the key extraction techniques, accompanied by workflow diagrams generated using the DOT language.
Dispersive Liquid-Liquid Microextraction (DLLME) for Cyproheptadine in Human Urine
This method is characterized by its simplicity, speed, and high enrichment factor.[1][2][3][4][5]
Experimental Protocol:
-
Sample Preparation: Take a 5 mL aliquot of a human urine sample in a 10 mL conical test tube. Adjust the pH of the sample to 10.
-
Extraction: Rapidly inject a mixture of 30 µL of carbon tetrachloride (extraction solvent) and 0.6 mL of acetonitrile (B52724) (disperser solvent) into the urine sample using a syringe. A cloudy solution will form.
-
Centrifugation: Centrifuge the mixture for 10 minutes at 4000 rpm. The dispersed fine droplets of the extraction solvent will sediment at the bottom of the tube.
-
Collection: Remove the upper aqueous layer.
-
Reconstitution: Dissolve the sedimented phase in a suitable solvent for analysis by HPLC-DAD.
Workflow Diagram:
References
- 1. ijper.org [ijper.org]
- 2. brieflands.com [brieflands.com]
- 3. Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Gold Standard in Bioanalysis: A Comparative Guide to Cyproheptadine-d3 and Other Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. In quantitative analysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards (SIL-IS) is a critical component for achieving robust and trustworthy results. This guide provides a detailed comparison of Cyproheptadine-d3 with other deuterated standards, supported by experimental principles and methodologies.
The use of a suitable internal standard (IS) is essential in liquid chromatography-mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation, injection, and ionization.[1] Deuterated internal standards, a type of SIL-IS, are considered the "gold standard" in bioanalysis for several key reasons.[2] They are chemically identical to the analyte of interest, ensuring they co-elute and exhibit similar behavior during extraction and ionization.[2][3] This allows for effective compensation for matrix effects, a common source of analytical error.[4] The result is a significant improvement in the precision, accuracy, and robustness of the bioanalytical method.[2][3]
Performance Comparison of Internal Standards
The superiority of a deuterated internal standard like Cyproheptadine-d3 over non-labeled or structurally analogous internal standards is evident in key validation parameters. The following table presents a summary of expected performance characteristics based on established principles of bioanalytical method validation. The data for the alternative internal standards are illustrative and represent potential outcomes, highlighting the advantages of using a stable isotope-labeled standard.
| Parameter | Acceptance Criteria | Cyproheptadine-d3 (SIL-IS) | Promethazine-d3 (Alternative SIL-IS) | Amitriptyline (Non-Deuterated Analog IS) |
| Linearity (r²) | ≥ 0.99 | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.5% to +5.2% | -5.0% to +6.1% | -18% to +22% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 7.5% | ≤ 8.0% | ≤ 20% |
| Matrix Effect (% CV) | ≤ 15% | < 8% | < 9% | > 25% |
| Recovery (% CV) | Consistent and reproducible | < 10% | < 12% | Variable |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is illustrative and based on typical performance improvements cited in the literature.
As the table demonstrates, Cyproheptadine-d3 provides the tightest control over accuracy and precision and minimizes the impact of matrix effects. While another deuterated antihistamine like Promethazine-d3 would also perform well, the ideal internal standard is the deuterated version of the analyte itself. A non-deuterated analog, such as amitriptyline, is more likely to exhibit different chromatographic behavior and ionization efficiency, leading to greater variability.[5]
Experimental Protocols
A robust bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability. Below is a representative experimental protocol for the quantification of cyproheptadine (B85728) in human plasma using Cyproheptadine-d3 as an internal standard via LC-MS/MS.
Materials and Reagents
-
Analytes: Cyproheptadine and Cyproheptadine-d3 (Internal Standard).
-
Chemicals: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure).
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Cyproheptadine and Cyproheptadine-d3 in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Cyproheptadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of Cyproheptadine-d3 at an appropriate concentration.
-
Calibration Standards and QC Samples: Spike known concentrations of the Cyproheptadine working solutions and a fixed concentration of the Cyproheptadine-d3 working solution into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Cyproheptadine-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the analyte and internal standard on a C18 analytical column using a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for both Cyproheptadine and Cyproheptadine-d3.
Data Analysis
-
Integrate the peak areas of the analyte (Cyproheptadine) and the internal standard (Cyproheptadine-d3) for each sample.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted linear regression.
-
Determine the concentration of Cyproheptadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the experimental process and the decision-making behind selecting a deuterated internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
The Gold Standard of Quantification: A Justification for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, primarily structural analogs, supported by experimental data to justify the widespread adoption of SIL-ISs as the benchmark for accurate and precise quantification.
The fundamental role of an internal standard (IS) is to compensate for the inherent variability throughout the analytical workflow, from sample preparation to detection. An ideal IS should perfectly mimic the analyte of interest, correcting for variations in extraction recovery, matrix effects, and instrument response. While various compounds can serve as internal standards, SIL-ISs, especially when used in isotope dilution mass spectrometry (IDMS), are broadly recognized for delivering the highest caliber of analytical performance.
A SIL-IS is a version of the analyte where one or more atoms have been substituted with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle alteration in mass allows the mass spectrometer to differentiate it from the native analyte while preserving virtually identical physicochemical properties. This near-perfect chemical mimicry is the cornerstone of its superiority over other internal standard types.
Unparalleled Performance: A Data-Driven Comparison
The theoretical advantages of SIL-ISs are consistently borne out in experimental data. Their ability to more accurately correct for analytical variability leads to significant improvements in both the accuracy and precision of quantitative results.
A key challenge in bioanalysis is the "matrix effect," where co-eluting components from the sample matrix (like plasma or urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1] Because a SIL-IS has the same chemical properties and chromatographic retention time as the analyte, it is affected by the matrix in the same way, allowing for effective normalization.[2] Structural analogs, however, can have different chromatographic behaviors and ionization efficiencies, making their correction for matrix effects less reliable.[1]
The following tables summarize comparative data from a study on the anticancer agent Kahalalide F, which evaluated the performance of a stable isotope-labeled internal standard against a structural analog internal standard.
Table 1: Comparison of Accuracy (% Bias) for the Quantification of Kahalalide F
| Concentration (ng/mL) | SIL-IS (% Bias) | Structural Analog IS (% Bias) |
| 1.0 | +2.0 | -8.0 |
| 5.0 | +1.5 | -5.5 |
| 50 | -0.5 | +3.0 |
| 400 | -1.0 | +6.5 |
| 800 | -2.5 | +9.0 |
Data adapted from a study comparing internal standards for Kahalalide F quantification.
Table 2: Comparison of Precision (%CV) for the Quantification of Kahalalide F
| Concentration (ng/mL) | SIL-IS (%CV) | Structural Analog IS (%CV) |
| 1.0 | 4.5 | 12.5 |
| 5.0 | 3.0 | 9.0 |
| 50 | 2.5 | 6.5 |
| 400 | 2.0 | 5.0 |
| 800 | 3.5 | 7.5 |
Data adapted from a study comparing internal standards for Kahalalide F quantification. %CV refers to the coefficient of variation.
The data clearly indicates that the SIL-IS provides results with lower bias (higher accuracy) and smaller coefficients of variation (higher precision) across the calibration range.[2]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a SIL-IS is the foundation of the isotope dilution mass spectrometry (IDMS) technique, which is considered a primary ratio method for chemical measurement. The principle is illustrated in the diagram below.
References
Safety Operating Guide
Safe Disposal of Cyproheptadine Hydrochloride-d3: A Guide for Laboratory Professionals
Researchers and scientists handling Cyproheptadine Hydrochloride-d3 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, in line with established safety data.
Hazard Profile and Safety Precautions
Cyproheptadine Hydrochloride is classified as a hazardous substance, and its deuterated form, this compound, should be handled with the same level of caution. Key hazards include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.[1] Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat.[2] All handling of the solid compound should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for Cyproheptadine Hydrochloride.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation/Damage | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
This data is for the non-deuterated form but should be considered applicable to this compound.
Primary Disposal Protocol: Licensed Waste Disposal
The universally recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal company.[2]
Step-by-Step Procedure:
-
Segregation and Labeling:
-
Collect all waste this compound, including pure compound, contaminated materials (e.g., weigh boats, pipette tips, gloves), and solutions.
-
Place the waste in a clearly labeled, sealed, and appropriate chemical waste container. The label should prominently display the chemical name ("this compound"), relevant hazard symbols (e.g., skull and crossbones, environmental hazard), and the date.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.[3]
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed chemical waste disposal company to arrange for pickup.
-
Provide the waste manifest with all required information about the chemical.
-
Alternative Disposal Method (for trace amounts, when licensed disposal is not immediately available)
In the absence of an immediate take-back program or licensed disposal service, and only for trace amounts of material, the following procedure, adapted from FDA guidelines for unused medicines, can be considered as a temporary measure. This method aims to render the compound non-recoverable.[4][5][6]
Step-by-Step Procedure:
-
Deactivation and Admixture:
-
Remove the this compound from its original container.
-
Do not crush tablets or capsules if applicable.[5]
-
Mix the compound with an undesirable substance such as used coffee grounds, dirt, or cat litter.[4][6][7] This makes the substance less appealing to children and pets and unrecognizable to anyone who might go through the trash.[4][6]
-
-
Containment:
-
Final Disposal:
Important Note: Flushing of this chemical is not recommended due to its high aquatic toxicity.[1] Only flush medications that are explicitly on the FDA's "flush list," which Cyproheptadine is not.[5][8]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FCHP - Safe disposal of medications [fallonhealth.org]
- 8. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Safe Handling and Disposal of Cyproheptadine Hydrochloride-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like Cyproheptadine Hydrochloride-d3. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
This compound is a deuterated analog of Cyproheptadine Hydrochloride, an antihistaminic and antiserotonergic agent.[1] While the deuteration is unlikely to alter the chemical's primary hazards, it should be handled with the same precautions as the parent compound. The primary routes of exposure are ingestion, skin contact, inhalation, and eye contact.[2] It is classified as harmful if swallowed and causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][4]
Hazard Identification and Quantitative Data
A thorough understanding of the compound's properties is the first step in safe handling. The following table summarizes key quantitative data for Cyproheptadine Hydrochloride.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 295 mg/kg | [5][6] |
| GHS Hazard Statements | H301/H302, H315, H319, H335, H361 | [3] |
| Melting Point | 165 °C / 329 °F | [7] |
| Molecular Formula (Anhydrous) | C21H21N·HCl | [1] |
| Molecular Weight (Anhydrous) | 350.89 g/mol | [1] |
Note: The GHS Hazard statements correspond to "Toxic if swallowed"/"Harmful if swallowed", "Causes skin irritation", "Causes serious eye irritation", "May cause respiratory irritation", and "Suspected of damaging fertility or the unborn child".
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE for handling this compound includes:
-
Hand Protection: Wear impervious gloves.[4]
-
Eye and Face Protection: Use chemical safety goggles or a face shield.[7][8]
-
Skin and Body Protection: A lab coat or protective coverall should be worn.[7][9] For tasks with a higher risk of dust generation, "bunny suit" coveralls that offer head-to-toe protection are recommended.[8]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially in cases of insufficient ventilation or when handling powders.[7][8] For potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[10][11]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
Minor Spill: For small spills, dampen the material with water to prevent dusting, then sweep it up and place it in a suitable, labeled container for disposal.[12]
-
Major Spill: In the event of a large spill, evacuate the area and alert emergency responders.[12] Wear full-body protective clothing and a breathing apparatus.[12] Contain the spill with sand, earth, or vermiculite (B1170534) and collect the recoverable product into labeled containers.[12]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste, including unused product and contaminated materials (e.g., gloves, wipes), must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations.[12] Do not discharge into sewers or waterways.[12] Puncturing containers to prevent reuse before burying at an authorized landfill may be required.[12] For unused medicines, drug take-back programs are the preferred disposal method. If not available, the FDA provides guidelines for household trash disposal, which involves mixing the substance with an undesirable material like coffee grounds or cat litter in a sealed container.[13]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 3m.com [3m.com]
- 10. aiha.org [aiha.org]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
